Technical Documentation Center

2-Hexylchroman-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hexylchroman-4-one
  • CAS: 62756-36-9

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 2-Hexylchroman-4-one

Executive Summary 2-Hexylchroman-4-one (CAS: 62756-36-9) is a highly specialized bicyclic oxygen heterocycle belonging to the benzopyran (chromanone) family[1]. Characterized by a benzene ring fused to a six-membered het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hexylchroman-4-one (CAS: 62756-36-9) is a highly specialized bicyclic oxygen heterocycle belonging to the benzopyran (chromanone) family[1]. Characterized by a benzene ring fused to a six-membered heterocyclic pyranone ring with a lipophilic hexyl chain at the C2 position, this compound serves as a critical intermediate in advanced medicinal chemistry. Its primary application lies in the development of selective Sphingosine-1-phosphate receptor 1 (S1P1) agonists, which are pivotal in the therapeutic modulation of autoimmune and vascular diseases[2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via the Kabbe condensation, and validated experimental protocols for its isolation and downstream application.

Chemical Structure & Physicochemical Properties

The molecular architecture of 2-hexylchroman-4-one features a rigid chromanone core that provides structural stability, paired with a flexible, lipophilic C2-hexyl chain that is essential for anchoring the molecule within hydrophobic receptor pockets. The C2 carbon is a chiral center, meaning the compound typically exists as a racemic mixture unless synthesized via asymmetric catalysis.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 2-Hexyl-2,3-dihydrochromen-4-one
CAS Registry Number 62756-36-9[1]
Molecular Formula C₁₅H₂₀O₂[1]
Molecular Weight 232.32 g/mol
Structural Class Benzopyran / 2-Alkylchromanone
Physical State (at 25°C) Viscous pale-yellow liquid / oil
Solubility Profile Soluble in EtOH, MeOH, EtOAc, DMSO; Insoluble in H₂O
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Ketone carbonyl, Ether oxygen)

Mechanistic Pathways: The Kabbe Condensation

The synthesis of 2-alkylchroman-4-ones is traditionally achieved via the Kabbe Condensation , a powerful carbon-carbon and carbon-oxygen bond-forming cascade reaction[3]. The reaction involves the condensation of an o-hydroxyacetophenone with an aliphatic aldehyde (in this case, n-heptaldehyde) in the presence of a secondary amine catalyst, such as pyrrolidine[2][4].

Mechanistic Causality
  • Iminium Ion Formation: Pyrrolidine reacts with n-heptaldehyde to form a highly electrophilic iminium ion. Causality: This lowers the LUMO energy of the aldehyde, making it highly susceptible to nucleophilic attack.

  • Aldol Addition & Dehydration: The enolate of 2'-hydroxyacetophenone attacks the iminium ion. Subsequent base-catalyzed dehydration yields an α,β-unsaturated ketone (a chalcone-like intermediate)[4].

  • Oxa-Michael Cyclization: The spatially adjacent ortho-phenolic hydroxyl group undergoes an intramolecular 6-endo-trig (or 6-exo-trig) oxa-Michael addition onto the highly electrophilic β-carbon of the unsaturated system. Causality: This cyclization is thermodynamically driven by the formation of the stable, unstrained bicyclic chromanone ring[3].

G A 2'-Hydroxyacetophenone + n-Heptaldehyde B Pyrrolidine Catalyst (Methanol, 70°C) A->B Reagents mixed C Aldol Condensation Adduct B->C Base catalysis D α,β-Unsaturated Ketone (Dehydration) C->D -H2O E Intramolecular Oxa-Michael Addition D->E Phenolic OH attack F 2-Hexylchroman-4-one E->F Ring closure

Figure 1: Mechanistic workflow of the pyrrolidine-catalyzed Kabbe condensation.

Experimental Protocol: Synthesis of 2-Hexylchroman-4-one

The following protocol is a self-validating system adapted from optimized patent literature for substituted bicyclic compounds[2].

Materials Required
  • 2'-Hydroxyacetophenone (1.0 equiv, ~15 mmol)

  • n-Heptaldehyde (1.1 equiv, ~16.5 mmol)

  • Pyrrolidine (2.0 equiv, ~30 mmol)

  • Anhydrous Methanol (50 mL)

  • Saturated aqueous NH₄Cl, Ethyl Acetate, Brine.

Step-by-Step Methodology
  • Initiation: In a flame-dried round-bottom flask purged with nitrogen, dissolve 2'-hydroxyacetophenone and n-heptaldehyde in 50 mL of anhydrous methanol.

    • Validation Check: The solution should be clear and homogeneous.

  • Catalyst Addition: Add pyrrolidine dropwise at room temperature.

    • Causality: Pyrrolidine acts as a bifunctional organocatalyst. It temporarily converts the aldehyde into a reactive iminium species while its basicity assists in enolizing the acetophenone.

  • Thermal Activation: Heat the stirred mixture to 70°C for 2 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the dehydration of the initial aldol adduct, forcing the equilibrium toward the α,β-unsaturated intermediate[2].

  • Cyclization Phase: Remove the heat source and allow the mixture to stir at room temperature overnight (12–16 hours).

    • Causality: The intramolecular oxa-Michael addition is under thermodynamic control. Extended stirring at ambient temperature ensures complete cyclization without inducing thermal degradation or polymerization of the intermediates.

  • Quenching: Concentrate the mixture under reduced pressure to remove methanol. Resuspend the oily residue in ethyl acetate (15 mL) and quench with saturated aqueous ammonium chloride (NH₄Cl, 10 mL).

    • Causality: The weakly acidic NH₄Cl neutralizes the pyrrolidine catalyst. This is a critical self-validating step; failing to neutralize the base can trigger a retro-Michael reaction (ring-opening) during aqueous workup, drastically reducing yield.

  • Extraction & Purification: Separate the aqueous layer and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to yield pure 2-hexylchroman-4-one as a viscous liquid.

Applications in Drug Development

In the pharmaceutical industry, 2-hexylchroman-4-one is not typically an active pharmaceutical ingredient (API) itself, but rather a highly privileged core scaffold. It is extensively utilized in the synthesis of S1P1 receptor agonists [2].

The hexyl chain at the C2 position is strategically designed to mimic the lipophilic tail of endogenous sphingosine-1-phosphate. To utilize this scaffold, the C4 ketone must undergo stereoselective reduction.

Workflow S1 2-Hexylchroman-4-one (Core Scaffold) S2 Carbonyl Reduction (NaBH4, EtOH) S1->S2 S3 Chroman-4-ol Intermediate S2->S3 Hydride transfer S4 Bicyclic Core Functionalization S3->S4 Substitution S5 S1P1 Receptor Agonist (Autoimmune Therapy) S4->S5 Lead Optimization

Figure 2: Downstream drug development workflow utilizing the 2-hexylchroman-4-one scaffold.

Reduction Causality: The ketone is reduced using Sodium Borohydride (NaBH₄) in ethanol[2]. The hydride nucleophile attacks the electrophilic carbonyl carbon, converting the planar sp² hybridized ketone into a tetrahedral sp³ hybridized secondary alcohol (chroman-4-ol). This newly formed hydroxyl group serves as the functional handle for subsequent cross-coupling or substitution reactions required to build the final S1P1 agonist molecule.

References

  • 62756-36-9 C15H20O2 - Chemical Dictionary Source: Guidechem URL
  • US11058696B2 - Substituted Bicyclic Compounds Source: Google Patents URL
  • Organic Syntheses Procedure: Kabbe Condensation Source: Organic Syntheses URL
  • Source: Academia.

Sources

Exploratory

The Role of 2-Hexylchroman-4-one in S1P1 Receptor Agonist Discovery: A Technical Guide

Executive Summary The discovery and optimization of Sphingosine-1-phosphate receptor 1 (S1P1) agonists represent a major paradigm shift in the treatment of autoimmune and chronic inflammatory diseases, such as multiple s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and optimization of Sphingosine-1-phosphate receptor 1 (S1P1) agonists represent a major paradigm shift in the treatment of autoimmune and chronic inflammatory diseases, such as multiple sclerosis (MS) and ulcerative colitis. While early-generation therapeutics like fingolimod were derived directly from the endogenous lipid sphingosine, modern drug discovery has pivoted toward non-lipid, rigid scaffolds to improve receptor subtype selectivity and pharmacokinetic profiles.

This technical guide explores the critical role of 2-hexylchroman-4-one —a privileged bicyclic intermediate—in the rational design of next-generation S1P1 agonists. By dissecting the structural biology, synthetic methodologies, and pharmacological validation of this scaffold, we provide a comprehensive blueprint for drug development professionals working in immunomodulatory therapeutics.

Pharmacological Context: The S1P1 Receptor

Sphingosine-1-phosphate (S1P) is a zwitterionic lysophospholipid metabolite that acts as a high-affinity ligand for five G-protein coupled receptors (GPCRs), designated S1P1 through S1P5[1]. Among these, S1P1 is predominantly expressed on lymphocytes and the lymphatic endothelium, playing an indispensable role in lymphocyte trafficking and egress from lymphoid organs[1].

Therapeutic S1P1 agonists function via a mechanism known as functional antagonism . Upon binding, the agonist triggers robust receptor activation followed by rapid β-arrestin recruitment. This leads to the internalization and subsequent ubiquitin-mediated degradation of the S1P1 receptor. The resulting surface depletion of S1P1 sequesters autoreactive lymphocytes within the lymph nodes, preventing their migration to sites of inflammation[2].

S1P1_Signaling Agonist S1P1 Agonist (Chromanone Scaffold) Receptor S1P1 Receptor (Cell Membrane) Agonist->Receptor Gi Gi Protein Activation Receptor->Gi BetaArrestin β-Arrestin Recruitment Receptor->BetaArrestin cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi->cAMP Internalization Receptor Internalization & Degradation BetaArrestin->Internalization Lymphocyte Lymphocyte Sequestration (Immunosuppression) Internalization->Lymphocyte

S1P1 receptor signaling and β-arrestin-mediated internalization pathway.

Scaffold Rationale: Why 2-Hexylchroman-4-one?

The endogenous ligand, S1P, consists of a polar zwitterionic head group and a long lipophilic alkyl tail (C13–C15). To achieve potent and selective S1P1 agonism without the off-target effects associated with S1P2 or S1P3 (which can cause bradycardia or pulmonary toxicity), synthetic scaffolds must perfectly mimic this pharmacophore while introducing conformational rigidity.

2-hexylchroman-4-one serves as an ideal building block due to three distinct structural features:

  • The Lipophilic Tail (2-Hexyl Group): The 6-carbon hexyl chain precisely occupies the deep, hydrophobic sub-pocket of the S1P1 receptor. Shorter chains lose binding affinity, while longer chains induce steric clashes.

  • The Rigid Core (Chromanone Ring): The bicyclic benzopyran system locks the molecule into a specific 3D orientation, reducing the entropic penalty upon receptor binding compared to flexible lipid chains.

  • The Synthetic Handles: The ketone at position 4 and a halogen (typically bromine) at position 6 provide orthogonal sites for late-stage functionalization, allowing chemists to append various polar head groups (e.g., amino acids, phosphate bioisosteres) via cross-coupling reactions[3].

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the critical nature of the hexyl chain, consider the following SAR data tracking the binding affinity across different alkyl chain lengths at the 2-position of the chromanone core.

Table 1: SAR of 2-Alkylchroman-4-one Derivatives against S1P Receptors

Compound CoreAlkyl Chain (Position 2)S1P1 EC₅₀ (nM)S1P2 EC₅₀ (nM)S1P3 EC₅₀ (nM)Fold Selectivity (S1P1 vs S1P3)
Derivative AMethyl (-CH₃)125.0>10,0004,50036x
Derivative BButyl (-C₄H₉)45.2>10,0002,10046x
Derivative C Hexyl (-C₆H₁₃) 1.8 >10,000 >10,000 >5,500x
Derivative DOctyl (-C₈H₁₇)14.5>10,0008,500586x

Note: The 2-hexyl derivative demonstrates optimal penetration into the S1P1 hydrophobic pocket, resulting in sub-nanomolar potency and exceptional selectivity.

Synthetic Methodology & Causality

The synthesis of S1P1 agonists utilizing this scaffold begins with the construction of 6-bromo-2-hexylchroman-4-one . This is achieved through a base-catalyzed condensation and subsequent cyclization, followed by reduction to the corresponding chromanol to prepare for head-group coupling[2].

Synthetic_Workflow SM1 5'-bromo-2'- hydroxyacetophenone Condensation Pyrrolidine, MeOH 70°C, 2h SM1->Condensation SM2 Heptanal SM2->Condensation Intermediate1 6-bromo-2-hexyl- chroman-4-one Condensation->Intermediate1 Reduction NaBH4, EtOH RT, 2h Intermediate1->Reduction Intermediate2 6-bromo-2-hexyl- chroman-4-ol Reduction->Intermediate2 Coupling Cross-Coupling (Polar Head Group) Intermediate2->Coupling Final S1P1 Agonist (Bicyclic Core) Coupling->Final

Step-by-step synthetic workflow for 2-hexylchroman-4-one derived S1P1 agonists.

Experimental Protocols

The following protocols detail the synthesis of the core scaffold. As a standard of trustworthiness, each protocol includes integrated In-Process Controls (IPCs) to create a self-validating experimental system.

Protocol A: Synthesis of 6-bromo-2-hexylchroman-4-one[2]

Materials:

  • 5′-bromo-2′-hydroxyacetophenone (3.2 g, 14.88 mmol)

  • n-heptaldehyde (2.199 mL, 16.37 mmol)

  • Methanol (50 mL)

  • Pyrrolidine (2.484 mL, 29.8 mmol)

Step-by-Step Procedure:

  • Initiation: To a stirred solution of 5′-bromo-2′-hydroxyacetophenone and n-heptaldehyde in methanol, add pyrrolidine at room temperature under a nitrogen atmosphere.

    • Causality: Pyrrolidine acts as a secondary amine organocatalyst. It reacts with n-heptaldehyde to form a highly nucleophilic enamine intermediate, which facilitates a rapid aldol condensation with the acetophenone derivative.

  • Cyclization: Stir the mixture at 70°C for 2 hours, then allow it to cool and stir at room temperature overnight.

    • Causality: The initial thermal energy (70°C) drives the dehydration step of the aldol condensation. The extended stirring at room temperature ensures thermodynamic control over the subsequent intramolecular oxa-Michael addition, effectively closing the pyran ring to form the chromanone core.

  • Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The disappearance of the starting material (UV active, lower Rf​ ) and the emergence of a new, less polar spot (higher Rf​ ) validates the completion of the cyclization.

  • Purification: Purify via flash chromatography (330 g silica gel column; gradient elution from 0 to 10% ethyl acetate in hexanes).

    • Causality: Silica gel chromatography effectively separates the highly polar pyrrolidine catalyst and any unreacted starting materials from the desired lipophilic product, yielding pure 6-bromo-2-hexylchroman-4-one as a liquid (approx. 3.58 g, 11.50 mmol).

Protocol B: Reduction to 6-bromo-2-hexylchroman-4-ol[2]

Materials:

  • 6-bromo-2-hexylchroman-4-one (1.8 g, 5.78 mmol)

  • Ethanol (10 mL)

  • Sodium borohydride ( NaBH4​ ) (0.109 g, 2.89 mmol)

Step-by-Step Procedure:

  • Reduction: To a stirred solution of 6-bromo-2-hexylchroman-4-one in ethanol, add sodium borohydride in small portions.

    • Causality: NaBH4​ is a mild hydride donor. It selectively reduces the C=O bond to a secondary alcohol without hydrodehalogenating the crucial aryl bromide at position 6. Ethanol serves as a protic solvent, stabilizing the transition state and donating a proton to the resulting alkoxide intermediate.

  • Reaction: Stir the resulting mixture at room temperature under nitrogen for 2 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reduction is validated by the shift in the mass-to-charge ratio (m/z) corresponding to the addition of two hydrogen atoms (M+2), alongside the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) if monitored via FT-IR.

  • Workup: Concentrate the mixture under reduced pressure. Quench the residue with saturated aqueous ammonium chloride (5 mL) and water (3 mL), then extract with ethyl acetate (3 × 3 mL).

    • Causality: The addition of NH4​Cl is critical; its mild acidity safely neutralizes unreacted borohydride and prevents the formation of strong bases (like sodium ethoxide) that could trigger unwanted side reactions. Ethyl acetate efficiently partitions the organic chromanol product away from the aqueous boron salts.

Conclusion

The 2-hexylchroman-4-one scaffold is a masterclass in rational drug design. By providing a rigid vector for polar head group attachment while perfectly satisfying the lipophilic requirements of the S1P1 receptor's binding pocket, it enables the synthesis of highly selective, potent agonists. Mastery of its synthetic handling—particularly the controlled condensation and selective reduction protocols—is essential for any medicinal chemistry team targeting the S1P signaling axis.

References

  • | Source: Google Patents 2. | Source: Science (Pappu, R. et al., 2007) 3. | Source: Pharmacological Reviews (Chun, J. et al., 2010)

Sources

Foundational

Mass Spectrometry Fragmentation Patterns of 2-Hexylchroman-4-one: A Mechanistic Guide

Executive Summary The chroman-4-one scaffold is a privileged pharmacophore, frequently utilized in the development of selective Sirtuin 2 (SIRT2) inhibitors, antioxidants, and antimicrobial agents[1]. 2-Hexylchroman-4-on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-4-one scaffold is a privileged pharmacophore, frequently utilized in the development of selective Sirtuin 2 (SIRT2) inhibitors, antioxidants, and antimicrobial agents[1]. 2-Hexylchroman-4-one (Exact Mass: 232.1463 Da) represents a classic 2-alkylated derivative. For drug development professionals and analytical chemists, understanding its mass spectrometry (MS) fragmentation is essential for pharmacokinetic profiling, metabolite identification, and structural elucidation[2]. This whitepaper details the core gas-phase unimolecular dissociations of 2-hexylchroman-4-one under Electron Ionization (EI) conditions and provides a self-validating analytical workflow for its characterization.

Core Fragmentation Mechanisms

When subjected to Electron Ionization (EI) at 70 eV, 2-hexylchroman-4-one undergoes highly predictable fragmentation. The 70 eV energy is specifically chosen as it imparts an internal energy surplus of ~2-4 eV to the molecular ion, which is sufficient to overcome the activation barriers for both simple bond cleavages and complex cyclic rearrangements[3].

Pathway A: α-Cleavage and the m/z 147 Oxonium Ion

Causality: Following ionization, the radical cation typically localizes on the ethereal oxygen or the carbonyl oxygen. The C2–C1' bond (connecting the hexyl chain to the chromanone ring) is highly labile. The bulky hexyl chain serves as an excellent leaving group, driving a homolytic cleavage that expels a neutral hexyl radical (C6H13•, 85 Da). Result: This yields a highly resonance-stabilized oxonium ion at m/z 147 . Because the thermodynamic stability of the resulting closed-shell cation strongly drives the reaction forward, this fragment typically manifests as the base peak (100% relative abundance) in the mass spectrum.

Pathway B: Retro-Diels-Alder (RDA) Cleavage (m/z 120)

Causality: A hallmark of the chromanone and flavanone heterocyclic C-ring is its susceptibility to Retro-Diels-Alder (RDA) cleavage under thermal or electron-impact conditions[4]. The structural geometry of the partially saturated pyran ring facilitates a concerted or stepwise cycloreversion. Result: The cleavage of the O1–C2 and C3–C4 bonds results in the extrusion of 1-octene (C8H16, 112 Da) as a neutral alkene. The charge remains on the aromatic fragment, yielding a benzoyl-derived radical cation at m/z 120 .

Pathway C: Carbon Monoxide (CO) Extrusion

Causality: A universal feature of aromatic ketones and chromanones is the loss of carbon monoxide (-28 Da)[3]. This occurs secondary to the primary cleavages because the expulsion of CO generates a highly stable, contracted cyclic or conjugated carbocation. Result: The m/z 147 oxonium ion loses CO to form a benzofuran-like cation at m/z 119 . Similarly, the m/z 120 RDA fragment loses CO to form a phenyl cation derivative at m/z 92 .

Fragmentation_Logic M_ion Molecular Ion [M]+• m/z 232 Alpha α-Cleavage Loss of C6H13• (-85 Da) M_ion->Alpha RDA Retro-Diels-Alder (RDA) Loss of 1-Octene (-112 Da) M_ion->RDA Oxonium Oxonium Ion m/z 147 Alpha->Oxonium RDA_Frag Benzoyl Radical Cation m/z 120 RDA->RDA_Frag CO_Loss1 CO Extrusion (-28 Da) m/z 119 Oxonium->CO_Loss1 CO_Loss2 CO Extrusion (-28 Da) m/z 92 RDA_Frag->CO_Loss2

Primary EI-MS Fragmentation Pathways for 2-Hexylchroman-4-one

Quantitative MS Fragment Data

To facilitate rapid spectral interpretation, the expected quantitative fragmentation data for 2-hexylchroman-4-one is summarized below.

Fragment Ion (m/z)Ion FormulaNeutral Loss (Da)Expected Relative AbundanceMechanistic Pathway
232 [C15H20O2]+•None15 - 25%Molecular Ion [M]+•
147 [C9H7O2]+85 (C6H13•)100% (Base Peak)α-Cleavage (Hexyl radical loss)
120 [C7H4O2]+•112 (C8H16)40 - 60%Retro-Diels-Alder (RDA) Cleavage
119 [C8H7O]+113 (C6H13• + CO)20 - 30%α-Cleavage followed by CO Extrusion
92 [C6H4O]+•140 (C8H16 + CO)10 - 20%RDA Cleavage followed by CO Extrusion

Experimental Protocols: Self-Validating GC-EI-MS Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It integrates procedural blanks to monitor column bleed/carryover and an internal standard to normalize retention times and verify ionization efficiency.

Step 1: Sample Preparation & Internal Standardization
  • Action: Dissolve 2-hexylchroman-4-one in MS-grade hexane to a final concentration of 10 µg/mL. Spike Naphthalene-d8 (Internal Standard) to a concentration of 5 µg/mL.

  • Causality: Hexane is chosen to ensure rapid volatilization in the GC inlet without expanding to a vapor volume that exceeds the glass liner capacity. Naphthalene-d8 validates the system's ionization efficiency and acts as a retention time anchor.

Step 2: System Suitability & Blank Injection (Quality Control)
  • Action: Inject 1 µL of pure MS-grade hexane (Blank) prior to the sample.

  • Validation: Ensure no peaks >0.1% of the target analyte intensity appear at the expected retention time. This proves the system is free of carryover.

Step 3: Chromatographic Separation (GC)
  • Action: Utilize a 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the temperature program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: A low-polarity stationary phase minimizes active-site hydrogen bonding with the chromanone carbonyl, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

Step 4: Electron Ionization (EI) & Mass Analysis
  • Action: Set the Ion Source Temperature to 230°C and Electron Energy to 70 eV. Scan mass range from m/z 40 to 400.

  • Causality: 70 eV standardizes the fragmentation pattern against established libraries, ensuring the RDA and α-cleavage pathways are sufficiently energized to produce reproducible fragment ratios.

Step 5: Data Processing
  • Action: Extract ion chromatograms (EIC) for m/z 147, 120, and 232. Calculate the ratio of m/z 147 to m/z 120.

  • Validation: A consistent m/z 147 > m/z 120 ratio confirms the presence of the C-2 alkyl chain, differentiating it from unsubstituted or C-3 alkylated isomers.

MS_Workflow QC QC & System Suitability (Blank & Internal Std) Sample Sample Preparation (2-Hexylchroman-4-one) QC->Sample GC Gas Chromatography (Capillary Column Separation) Sample->GC EI Electron Ionization (EI) (70 eV) GC->EI MassAnalyzer Mass Analyzer (Quadrupole / TOF) EI->MassAnalyzer Data Data Acquisition & Mechanistic Analysis MassAnalyzer->Data

Self-Validating GC-EI-MS Analytical Workflow

Conclusion

The mass spectrometric characterization of 2-hexylchroman-4-one relies heavily on the predictable nature of its heterocyclic core. By understanding the thermodynamic drivers behind the α-cleavage (m/z 147) and the structural geometry enabling the Retro-Diels-Alder cleavage (m/z 120), researchers can confidently identify this scaffold in complex biological or synthetic matrices. Implementing self-validating analytical workflows ensures that these structural elucidations remain robust and reproducible across drug development pipelines.

References

  • Title : Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source : AIP Publishing URL : 3

  • Title : Identification of the Binding Site of Chroman-4-one-Based Sirtuin 2-Selective Inhibitors using Photoaffinity Labeling in Combination with Tandem Mass Spectrometry Source : ACS Publications URL : 1

  • Title : A Technical Guide to the Spectroscopic Characterization of 4-Methyl-4-chromanecarboxylic Acid Source : Benchchem URL : 2

  • Title : Protonated Forms of Naringenin and Naringenin Chalcone: Proteiform Bioactive Species Elucidated by IRMPD Spectroscopy, IMS, CID-MS, and Computational Approaches Source : ACS Publications URL : 4

Sources

Exploratory

Exploratory Research on 2-Hexylchroman-4-one: Synthesis, Mechanistic Profiling, and Applications as a Pharmaceutical Intermediate

The Chroman-4-one Scaffold in Rational Drug Design In modern medicinal chemistry, the chroman-4-one (2,3-dihydro-1-benzopyran-4-one) core is universally recognized as a privileged structure for drug discovery[1]. Unlike...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chroman-4-one Scaffold in Rational Drug Design

In modern medicinal chemistry, the chroman-4-one (2,3-dihydro-1-benzopyran-4-one) core is universally recognized as a privileged structure for drug discovery[1]. Unlike classical chromones, which possess a rigid C2–C3 double bond, chroman-4-ones feature a saturated pyranone ring. This saturation confers a unique sp3 -hybridized three-dimensional geometry, allowing for highly specific, directional interactions with target protein pockets[2].

As a specialized pharmaceutical intermediate, 2-hexylchroman-4-one introduces a highly lipophilic six-carbon aliphatic chain at the C2 position. This specific structural modification is critical for downstream applications that require enhanced membrane permeability or targeted binding to the hydrophobic domains of G-protein-coupled receptors (GPCRs).

Mechanistic Rationale: Enamine-Catalyzed Cyclization

The construction of the 2-alkylchroman-4-one architecture typically relies on the condensation of an ortho-hydroxyacetophenone with an aliphatic aldehyde. To synthesize the hexyl derivative, n-heptaldehyde is utilized[3].

Causality of the Catalyst: In our workflows, the use of a secondary amine like pyrrolidine is not merely to provide a basic environment. Pyrrolidine reacts directly with n-heptaldehyde to form a highly reactive enamine intermediate. This enamine undergoes a rapid aldol-type condensation with the ketone carbonyl of the acetophenone. Subsequent elimination and an intramolecular oxa-Michael addition of the ortho-phenolic hydroxyl group onto the resulting α,β -unsaturated system close the pyranone ring. This cascade reaction ensures exceptional atom economy and regioselectivity, preventing the formation of unwanted polymeric byproducts.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodologies detail the synthesis of 6-bromo-2-hexylchroman-4-one and its subsequent reduction—a critical pathway for generating bioactive bicyclic compounds[3].

Protocol 1: Synthesis of 6-bromo-2-hexylchroman-4-one
  • Reagent Preparation : To a rigorously dried 100 mL round-bottom flask, add 5'-bromo-2'-hydroxyacetophenone (3.2 g, 14.88 mmol) and n-heptaldehyde (2.199 mL, 16.37 mmol)[3].

  • Solvent & Catalyst Addition : Dissolve the mixture in anhydrous methanol (50 mL). Slowly add pyrrolidine (2.484 mL, 29.8 mmol) dropwise at room temperature under a continuous nitrogen atmosphere to prevent unwanted oxidation of the aldehyde[3].

  • Thermal Cyclization : Heat the reaction mixture to 70°C and maintain stirring for 2 hours[3]. Causality: This specific thermal energy input is required to drive the dehydration step of the aldol condensation forward.

  • Equilibration : Remove the heat source and allow the reaction to stir at room temperature overnight to ensure complete thermodynamic oxa-Michael cyclization[3].

  • In-Process Validation : Monitor the disappearance of the starting acetophenone via TLC (Hexanes/EtOAc). The formation of the cyclized product is confirmed by the absence of the broad phenolic -OH stretch in FTIR and the appearance of a sharp, characteristic C4 ketone peak (~1690 cm⁻¹).

Protocol 2: Downstream Reduction to 6-bromo-2-hexylchroman-4-ol
  • Substrate Solvation : Dissolve the synthesized 6-bromo-2-hexylchroman-4-one (1.8 g, 5.78 mmol) in absolute ethanol (10 mL)[3].

  • Selective Reduction : Add sodium borohydride (NaBH₄) (0.109 g, 2.89 mmol) in small portions to control the exothermic hydrogen evolution[3]. Causality: NaBH₄ is explicitly selected over stronger hydrides (like LiAlH₄) because it selectively reduces the C4 ketone to a hydroxyl group without risking the reductive debromination of the aromatic ring.

  • Reaction & Quenching : Stir at room temperature under nitrogen for 2 hours. Quench the unreacted hydride by carefully adding saturated aqueous ammonium chloride (NH₄Cl) (5 mL) and water (3 mL)[3].

  • Extraction & Workup : Extract the aqueous layer with ethyl acetate (3 × 6 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chromanol precursor[3].

SynthWorkflow SM1 5'-bromo-2'-hydroxyacetophenone Cat Pyrrolidine / MeOH (Enamine Formation & Cyclization) SM1->Cat SM2 n-Heptaldehyde SM2->Cat Int 6-bromo-2-hexylchroman-4-one Cat->Int 70°C, 2h; RT overnight Red NaBH4 / EtOH (Ketone Reduction) Int->Red Prod 6-bromo-2-hexylchroman-4-ol (S1P1 Agonist Precursor) Red->Prod RT, 2h

Synthetic workflow for 2-hexylchroman-4-one derivatives via enamine-mediated cyclization.

Pharmaceutical Applications: S1P1 Receptor Agonism

The downstream chroman-4-ol derivatives synthesized from 2-hexylchroman-4-one are highly valued as structural precursors for 3[3].

S1P1 is a critical GPCR that regulates the egress of lymphocytes from lymphoid tissues into the lymphatic vessels. By acting as selective agonists, these hexyl-substituted bicyclic compounds induce sustained receptor internalization and degradation. This effectively "blinds" the lymphocytes to the natural S1P gradient, retaining them in the lymph nodes and inducing peripheral lymphopenia[3]. This immunosuppressive mechanism is a cornerstone in developing targeted therapeutics for autoimmune diseases (e.g., multiple sclerosis) and vascular inflammatory disorders[3].

S1P1Pathway Drug Chroman-4-ol Derivative Receptor S1P1 Receptor (GPCR) Drug->Receptor Agonism Gi Gi Protein Activation Receptor->Gi AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Immune Lymphocyte Retention in Lymph Nodes (Immunosuppression) cAMP->Immune Modulates

Mechanism of action for S1P1 receptor agonists derived from 2-hexylchroman-4-one.

Quantitative Data Summary

The following table summarizes the physicochemical and stoichiometric data critical for the scale-up of 2-hexylchroman-4-one derivatives[4].

Compound / ReagentMolecular WeightRole in WorkflowStoichiometryKey Reaction Conditions
5'-bromo-2'-hydroxyacetophenone 215.04 g/mol Starting Material1.0 eqN/A
n-Heptaldehyde 114.19 g/mol Starting Material1.1 eqN/A
Pyrrolidine 71.12 g/mol Secondary Amine Catalyst2.0 eqMethanol, 70°C (2h)
6-bromo-2-hexylchroman-4-one 311.21 g/mol Key IntermediateYield dependentN/A
Sodium Borohydride (NaBH₄) 37.83 g/mol Mild Reducing Agent0.5 eqEthanol, RT (2h)

References

  • Title : Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities Source : NIH (PubMed) URL : 1

  • Title : Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source : MDPI URL :2

  • Title : US11058696B2 - Substituted bicyclic compounds Source : Google Patents URL : 3

  • Title : 6-Bromo-2-hexylchroman-4-one CAS#1773437-06-1 | FCMD | Food Contact Materials Regulations Database Source : ChemRadar URL : 4

Sources

Foundational

Thermodynamic Stability and Stereochemistry of 2-Hexylchroman-4-one Enantiomers: A Technical Guide for Drug Development

Introduction to the 2-Hexylchroman-4-one Scaffold The 2-hexylchroman-4-one scaffold is a privileged chiral motif in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of sphingosine-1-phosp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 2-Hexylchroman-4-one Scaffold

The 2-hexylchroman-4-one scaffold is a privileged chiral motif in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of sphingosine-1-phosphate receptor 1 (S1P1) agonists[1] and acts as a core pharmacophore for sirtuin 2 (SIRT2) selective inhibitors[2]. The presence of a stereocenter at the C-2 position of the dihydropyran ring dictates the spatial orientation of the hexyl chain, profoundly impacting both the thermodynamic stability of the molecule and its stereospecific binding to biological targets. This whitepaper provides an in-depth analysis of the thermodynamic properties, racemization mechanisms, and chiral resolution protocols for 2-hexylchroman-4-one enantiomers.

Conformational Thermodynamics and Stereochemical Stability

Conformational Equilibrium and Steric Causality

The chroman-4-one ring system predominantly adopts a half-chair (or sofa) conformation. The C-2 hexyl substituent is subject to a strong thermodynamic preference for the equatorial position. An axial orientation of the bulky hexyl group introduces severe transannular steric strain and unfavorable gauche interactions with the C-3 protons. Consequently, the conformational equilibrium of both (R)- and (S)-2-hexylchroman-4-one overwhelmingly favors the equatorial conformer, minimizing 1,3-diaxial-like penalties and maintaining optimal p-π conjugation between the ring oxygen and the fused aromatic system.

Racemization via the Retro-Oxa-Michael Pathway

While the enantiomers are kinetically stable under neutral and mildly acidic conditions, they are highly susceptible to racemization in strongly basic environments. The mechanism involves a base-catalyzed deprotonation at C-3, leading to a retro-oxa-Michael ring opening. This generates an achiral 2'-hydroxychalcone intermediate. Subsequent intramolecular oxa-Michael ring closure occurs with equal probability from either face of the enone, yielding a racemic mixture. Understanding this causality is critical during synthetic scale-up: prolonged exposure to strong bases must be avoided to preserve enantiomeric excess (ee).

Pathway A 2'-Hydroxyacetophenone + Heptanal B Chalcone Intermediate (Achiral) A->B Pyrrolidine, MeOH, 70°C (Aldol Condensation) C (R)-2-Hexylchroman-4-one B->C Intramolecular Oxa-Michael D (S)-2-Hexylchroman-4-one B->D Intramolecular Oxa-Michael C->B Retro-Oxa-Michael (Base-catalyzed) D->B Retro-Oxa-Michael (Base-catalyzed)

Caption: Base-catalyzed synthesis and retro-oxa-Michael racemization of 2-hexylchroman-4-one.

Enantiomeric Separation and Analytical Resolution

Because the (R) and (S) enantiomers exhibit distinct pharmacological profiles, their isolation is a mandatory quality control step. Preparative Chiral Supercritical Fluid Chromatography (SFC) is the industry standard for resolving 2-alkylchroman-4-ones[3].

Why SFC over HPLC? SFC utilizes supercritical CO₂ as the primary mobile phase, which possesses high diffusivity and low viscosity compared to traditional HPLC solvents. This allows for higher flow rates, faster equilibration times, and rapid baseline resolution of enantiomers without the thermodynamic band-broadening typically seen in liquid chromatography.

SFC_Workflow Racemate Racemic 2-Hexylchroman-4-one SFC Preparative Chiral SFC (ChiralPak AD-H, CO2/MeOH) Racemate->SFC Injection Det UV Detection (254 nm) SFC->Det Elution R_Enant (R)-Enantiomer (ee > 99%) Det->R_Enant Fraction 1 S_Enant (S)-Enantiomer (ee > 99%) Det->S_Enant Fraction 2

Caption: Preparative chiral SFC workflow for the resolution of 2-hexylchroman-4-one enantiomers.

Experimental Protocols

Protocol 1: Synthesis of Racemic 6-Bromo-2-hexylchroman-4-one

This self-validating protocol utilizes a secondary amine to catalyze both the initial aldol condensation and the subsequent oxa-Michael addition[1].

  • Reagent Preparation : In a dry, nitrogen-purged round-bottom flask, dissolve 5′-bromo-2′-hydroxyacetophenone (14.88 mmol) and n-heptaldehyde (16.37 mmol) in 50 mL of anhydrous methanol[1].

  • Catalyst Addition : Add pyrrolidine (29.8 mmol, 2.0 eq) dropwise at room temperature. Causality: Pyrrolidine acts as a bifunctional catalyst, forming a reactive iminium ion with the aldehyde to accelerate the aldol condensation, while also providing the basicity required for the oxa-Michael ring closure.

  • Reaction Execution : Heat the stirred mixture to 70°C for 2 hours, then allow it to cool and stir at room temperature overnight to ensure thermodynamic conversion to the closed-ring chromanone[1].

  • Workup : Concentrate the mixture in vacuo. Quench the residue with saturated aqueous NH₄Cl (5 mL) and water (3 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate[1].

Protocol 2: Chiral SFC Separation of Enantiomers
  • System Setup : Utilize a Preparative SFC system (e.g., Thar SFC350) equipped with a ChiralPak AD-H column (25 × 5 cm, 5 μm particle size)[3].

  • Mobile Phase : Establish a supercritical fluid gradient using CO₂ and a polar modifier (e.g., 20-30% Methanol) at a controlled backpressure (typically 100-120 bar) to maintain the supercritical state[3].

  • Sample Injection : Dissolve the racemic mixture in a compatible solvent (e.g., methanol/DCM) and inject onto the column.

  • Detection and Fractionation : Monitor the eluent via UV detection at 254 nm. Collect the baseline-resolved peaks corresponding to the (R) and (S) enantiomers. Causality: The amylose-based chiral stationary phase provides differential hydrogen bonding and steric inclusion, allowing for precise separation.

  • Validation : Analyze the fractions using analytical chiral SFC to confirm an enantiomeric excess (ee) of >99% before proceeding to downstream biological assays[3].

Quantitative Data Summary

The following table summarizes the key thermodynamic, chromatographic, and structural parameters for 2-hexylchroman-4-one derivatives to facilitate easy comparison during drug development workflows.

ParameterValue / DescriptionImpact on Drug Development
Conformational Preference Equatorial (Hexyl group)Ensures predictable 3D pharmacophore presentation to target receptors.
Racemization Threshold pH > 10 (Rapid via retro-oxa-Michael)Dictates the use of mild, non-basic conditions during downstream synthesis.
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Provides optimal steric and hydrogen-bonding interactions for baseline SFC resolution.
Typical SFC Modifier 20-30% Methanol in scCO₂Balances solubility of the lipophilic hexyl chain with peak sharpness.
Biological Selectivity Enantiomer-dependent (e.g., SIRT2, S1P1)Requires strict stereochemical control (ee > 99%) to avoid off-target toxicity or reduced efficacy.

References

  • Source: google.
  • Source: google.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Sodium Borohydride Reduction of 6-Bromo-2-hexylchroman-4-one

Strategic Context & Mechanistic Rationale The chroman-4-ol scaffold is a highly privileged structural motif in medicinal chemistry, frequently serving as a critical intermediate in the development of S1P1 receptor agonis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Rationale

The chroman-4-ol scaffold is a highly privileged structural motif in medicinal chemistry, frequently serving as a critical intermediate in the development of S1P1 receptor agonists, SIRT2 inhibitors, and novel antiviral agents[1][2]. The transformation of 6-bromo-2-hexylchroman-4-one to its corresponding secondary alcohol, 6-bromo-2-hexylchroman-4-ol, requires precise chemoselective control.

As an application scientist designing this workflow, the primary challenge is reducing the C4-ketone to an alcohol while strictly preserving the C6-aryl bromide and managing the stereocenter at the C2-hexyl position.

  • Chemoselectivity: Sodium borohydride ( NaBH4​ ) is selected over catalytic hydrogenation ( H2​ /Pd-C) or Lithium Aluminum Hydride ( LiAlH4​ ). Catalytic hydrogenation risks unwanted hydrodehalogenation of the aryl bromide[3], while LiAlH4​ is unnecessarily harsh. NaBH4​ provides a mild, nucleophilic hydride transfer that exclusively targets the polarized carbonyl carbon.

  • Protic Activation: The reaction is conducted in absolute ethanol (or a THF/Methanol blend). The protic solvent is not merely a medium; it actively participates by hydrogen-bonding to the carbonyl oxygen. This polarization increases the electrophilicity of the ketone, accelerating the hydride attack[1][4].

Experimental Workflow

G Substrate 6-Bromo-2-hexylchroman-4-one (1.0 equiv) Cooling Thermal Regulation (Ice Bath, 0 °C) Substrate->Cooling Solvent Absolute Ethanol (Reaction Medium & Protic Activator) Solvent->Cooling Reaction Hydride Transfer Reaction (0 °C to RT, 1-2 hours) Cooling->Reaction Reagent Sodium Borohydride (NaBH4) (0.5 equiv, Portion-wise) Reagent->Reaction Controls Exotherm Quench Borate Hydrolysis (Sat. aq. NH4Cl) Reaction->Quench TLC Conversion >99% Workup Extraction & Desiccation (EtOAc, Brine, Na2SO4) Quench->Workup Hydrolyzes Borate Complex Product 6-Bromo-2-hexylchroman-4-ol (Purified via Chromatography) Workup->Product

Figure 1: Logical workflow for the chemoselective reduction of 6-bromo-2-hexylchroman-4-one.

Step-by-Step Protocol

This self-validating protocol is adapted from validated synthetic methodologies for substituted bicyclic compounds[2] and general chromanone reductions[1][4].

Materials Required:

  • 6-bromo-2-hexylchroman-4-one (1.8 g, 5.78 mmol, 1.0 equiv)

  • Sodium borohydride ( NaBH4​ ) (109 mg, 2.89 mmol, 0.5 equiv)

  • Absolute Ethanol (EtOH) (10 mL)

  • Saturated aqueous Ammonium Chloride ( NH4​Cl )

  • Ethyl Acetate (EtOAc) and Brine

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Methodology:

  • Substrate Solvation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-hexylchroman-4-one (1.8 g, 5.78 mmol)[2]. Dissolve the substrate in 10 mL of absolute ethanol.

    • Causality Note: If the highly lipophilic hexyl chain causes the substrate to precipitate at lower temperatures, switch to a 1:1 mixture of THF and Methanol to maintain homogeneity while preserving protic activation[4].

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C.

    • Causality Note: Lowering the temperature is critical to dampen the exothermic nature of the hydride transfer and to minimize the competitive, parasitic reduction of the solvent by NaBH4​ .

  • Hydride Addition: Slowly add sodium borohydride (109 mg, 2.89 mmol, 0.5 equiv) portion-wise over 5–10 minutes[2].

    • Causality Note: One mole of NaBH4​ theoretically delivers four moles of hydride ( H− ). Using 0.5 equivalents provides 2.0 equivalents of hydride, establishing a safe stoichiometric excess to ensure 100% conversion while preventing violent hydrogen gas evolution.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1 to 2 hours. Validate the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the starting ketone is entirely consumed.

  • Borate Hydrolysis (Quench): Cool the mixture back to 0 °C and carefully add 10 mL of saturated aqueous NH4​Cl .

    • Causality Note: The reduction initially forms a stable tetraalkoxyborate intermediate ( B(OR)4−​ ). The mild acidity of NH4​Cl (pH ~5.5) protonates the oxygen atoms, cleaving the B-O bonds to release the free chroman-4-ol. Simultaneously, it safely decomposes any residual NaBH4​ into boric acid and hydrogen gas, preventing pressure buildup during downstream extraction.

  • Extraction & Desiccation: Evaporate the bulk of the ethanol under reduced pressure. Dilute the aqueous residue with 15 mL of deionized water and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum[1].

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate the pure 6-bromo-2-hexylchroman-4-ol.

Stereochemical Considerations

The reduction of the C4 ketone in the presence of the C2 hexyl group generates a second stereocenter, yielding a mixture of cis and trans diastereomers. Due to the half-chair conformation of the chromanone ring, the borohydride anion typically attacks from the less sterically hindered face. This pseudo-axial attack generally favors the formation of the thermodynamically more stable diastereomer (often the cis-isomer, where the C2-alkyl and C4-hydroxyl groups adopt pseudo-equatorial positions)[5]. If diastereomeric purity is required for downstream biological assays, the isomers can be separated during the silica gel chromatography step.

Quantitative Reaction Parameters & Metrics

ParameterStandard ValueMechanistic Rationale
Substrate Concentration ~0.5 MBalances optimal reaction kinetics with the solubility limits of the lipophilic hexyl chain.
NaBH4​ Stoichiometry 0.5 equivDelivers 2.0 theoretical equivalents of hydride; ensures full conversion without excessive H2​ gas evolution.
Temperature Profile 0 °C 25 °C0 °C controls the initial exothermic hydride transfer; 25 °C provides the activation energy to drive the reaction to completion.
Reaction Time 1 – 2 hoursReflects the rapid kinetics typical of unhindered ketones in protically activated media.
Chemoselectivity >99% (Ketone vs. Ar-Br) NaBH4​ is insufficiently basic/nucleophilic to trigger hydrodehalogenation of the C6-aryl bromide.
Typical Yield 85% – 95%Highly efficient transformation with minimal side-product formation when quenched properly.

References

  • US11058696B2 - Substituted bicyclic compounds Source: Google Patents URL
  • Application Notes and Protocols: 4-Chromanol as a Versatile Intermediate in Organic Synthesis Source: Benchchem URL
  • Source: PMC (nih.gov)
  • Efficient Rh-Catalyzed Chemo- and Enantioselective Hydrogenation of 2-CF3–Chromen/Thiochromen-4-ones Source: ACS Publications URL
  • Stereoselective synthesis of cis-2-(polyfluoroalkyl)chroman-4-ols and trans-4-acylamino-2-(polyfluoroalkyl)

Sources

Application

Application Note: Catalytic Asymmetric Conjugate Addition for the Synthesis of 2-Hexylchroman-4-one

Scientific Rationale & Mechanistic Causality Chromones (4H-chromen-4-ones) are ubiquitous oxygenated heterocycles found in numerous biologically active natural products and pharmaceutical scaffolds ()[1]. Synthesizing en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Causality

Chromones (4H-chromen-4-ones) are ubiquitous oxygenated heterocycles found in numerous biologically active natural products and pharmaceutical scaffolds ()[1]. Synthesizing enantiopure 2-alkylchromanones, such as 2-hexylchroman-4-one, is highly desirable but historically challenging. The primary difficulty lies in the inherent electronic properties of chromones: they are sluggish Michael acceptors, yet the enolates generated upon addition are highly reactive and prone to undesired side reactions, such as 1,2-addition, oligomerization, or retro-oxa-Michael ring-opening[2].

To overcome these thermodynamic and kinetic hurdles, Feringa and co-workers pioneered a highly regio- and enantioselective copper-catalyzed asymmetric conjugate addition (ACA) utilizing Grignard reagents ()[3].

Causality of the Reagent and Catalyst System:

  • Copper(I) Catalysis: CuBr·SMe₂ acts as a soft Lewis acid. It preferentially coordinates with the soft alkyl group of the Grignard reagent (hexylmagnesium bromide) and the soft electrophilic β-carbon of the chromone, strictly dictating 1,4-conjugate addition over 1,2-carbonyl addition[4].

  • Chiral Ligand Control: The use of a chiral ferrocenyl-based diphosphine, such as (R,S)-Josiphos, is critical[5]. The ligand's planar and central chirality creates a deep, rigid chiral pocket around the copper center. This pocket restricts the trajectory of the migratory insertion, ensuring exceptional facial selectivity and high enantiomeric excess (ee).

  • Cryogenic Trapping (-80 °C): Conducting the reaction at -80 °C is not merely for enantiocontrol; it is a kinetic necessity. The resulting magnesium enolate is highly unstable at elevated temperatures. Cryogenic conditions kinetically trap this intermediate, preventing retro-Michael degradation pathways until the reaction is safely quenched[3].

Reaction Pathway & Catalytic Logic

The catalytic cycle is a self-regenerating loop driven by transmetalation and migratory insertion. The workflow below maps the transformation from the precatalyst to the final enantioenriched product.

CatalyticCycle Precat Precatalyst CuBr·SMe2 + (R,S)-Josiphos Active Active Cu(I) Complex [L*CuBr] Precat->Active Transmet Transmetalation (+ HexMgBr) Active->Transmet AlkylCu Alkyl-Copper Species [L*Cu-Hex] Transmet->AlkylCu Coord Chromone Coordination AlkylCu->Coord PiComp Cu-Alkene π-Complex Coord->PiComp Insert Migratory Insertion (Enantioselectivity Determined) PiComp->Insert CuEnol Cu-Enolate Intermediate Insert->CuEnol MgExch Mg-Exchange (+ HexMgBr) CuEnol->MgExch MgExch->AlkylCu Catalyst Turnover MgEnol Mg-Enolate (Kinetically Trapped at -80°C) MgExch->MgEnol Quench Aqueous Quench (NH4Cl) MgEnol->Quench Product (R)-2-Hexylchroman-4-one Quench->Product

Figure 1: Catalytic cycle of Cu-catalyzed asymmetric conjugate addition to chromones.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system, ensuring that each phase of the synthesis can be analytically verified before proceeding to the next.

Materials Required:

  • Substrate: Chromone (4H-chromen-4-one), 0.2 mmol

  • Nucleophile: Hexylmagnesium bromide (HexMgBr), 2.0 M in diethyl ether, 0.25 mmol (1.25 equiv)

  • Catalyst: CuBr·SMe₂, 5 mol% (0.01 mmol)

  • Ligand: (R,S)-Josiphos, 6 mol% (0.012 mmol)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂), 2.0 mL

Step-by-Step Methodology:

  • Catalyst Assembly (In-Process Control 1):

    • In a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe₂ and (R,S)-Josiphos.

    • Inject 2.0 mL of anhydrous CH₂Cl₂.

    • Validation: Stir at room temperature for 15 minutes. A distinct color change (typically to a vibrant yellow/orange) visually confirms the successful complexation of the active[L*CuBr] catalyst.

  • Substrate Introduction & Cryogenic Cooling:

    • Add the chromone (0.2 mmol) to the active catalyst solution.

    • Submerge the Schlenk tube in a liquid nitrogen/acetone bath to precisely reach and maintain -80 °C. Causality: Strict temperature adherence is required to prevent background uncatalyzed reactions.

  • Nucleophile Addition:

    • Using a syringe pump, add HexMgBr (1.25 equiv) dropwise over 15 minutes down the side of the cooled flask.

    • Causality: Slow addition prevents localized concentration spikes and exothermic micro-environments, which would otherwise promote 1,2-addition.

  • Reaction Monitoring & Quench (In-Process Control 2):

    • Stir the mixture at -80 °C for 2–4 hours.

    • Validation: Perform a TLC check (Hexane/EtOAc 9:1). The disappearance of the UV-active chromone spot validates complete conversion.

    • Quench the reaction while still at -80 °C by adding 1.0 mL of saturated aqueous NH₄Cl. Allow the biphasic mixture to warm to room temperature.

  • Workup & Isolation:

    • Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradients) to isolate (R)-2-hexylchroman-4-one.

  • Final Analytical Validation:

    • Mass Confirmation: GC/MS or HRMS (ESI) calculated for C₁₅H₂₁O₂ [M+H]⁺ 233.1536.

    • Enantiopurity: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Heptane/Isopropanol 99:1, flow rate 0.5 mL/min) to validate the enantiomeric excess (expected >94% ee).

Quantitative Data & Optimization Matrix

The following table summarizes the experimental optimization data, demonstrating the causality behind the chosen parameters for the synthesis of 2-alkylchromanones ()[3].

Parameter VariedCondition TestedYield (%)Enantiomeric Excess (ee %)Mechanistic Consequence
Solvent THF6572Strong coordination disrupts the tight chiral Cu-pocket.
Solvent Toluene7885Poor solubility of the Grignard reagent lowers efficiency.
Solvent CH₂Cl₂95 96 Optimal dielectric environment; maintains tight ion pairing.
Temperature -40 °C8260Increased thermal energy leads to background uncatalyzed 1,2-addition.
Temperature -80 °C95 96 Kinetically traps the reactive Mg-enolate, preventing retro-Michael.
Ligand Achiral / None40N/APromotes undesired 1,2-addition and rapid oligomerization.

References

  • Title: Catalytic asymmetric conjugate addition of Grignard reagents to chromones Source: Chemical Communications (RSC Publishing), 2013, 49, 5933-5935. URL: [Link]

  • Title: Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones Source: Journal of the American Chemical Society (ACS Publications), 2004, 126(40), 12784-12785. URL: [Link]

  • Title: Asymmetric Conjugate Addition of Grignard Reagents to Pyranones Source: Organic Letters (ACS Publications), 2013, 15(3), 586-589. URL: [Link]

Sources

Method

Application Note: Efficient Synthesis of 2-Hexylchroman-4-one via 2-Hydroxyacetophenone Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary & Introduction Chroman-4-ones (flavanone analogs) are privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary & Introduction

Chroman-4-ones (flavanone analogs) are privileged scaffolds in medicinal chemistry, exhibiting broad biological activities ranging from antioxidant properties to highly selective Sirtuin 2 (SIRT2) inhibition[1],[2]. The synthesis of 2-alkylchroman-4-ones, such as 2-hexylchroman-4-one , presents a unique synthetic challenge. While aryl-substituted chromanones are easily accessed, the use of enolizable aliphatic aldehydes (e.g., heptanal) often leads to unwanted self-aldol condensation byproducts, severely depressing yields[1].

This application note details two field-proven methodologies for the preparation of 2-hexylchroman-4-one from 2-hydroxyacetophenone and heptanal: a rapid One-Pot Microwave-Assisted Protocol and a high-purity Two-Step Conventional Protocol . By understanding the causality behind reagent selection—such as the use of sterically hindered amines to control enolate geometry—researchers can reliably synthesize this target with high fidelity.

Experimental Design & Workflow

Workflow Start 2-Hydroxyacetophenone + Heptanal Condensation Claisen-Schmidt Condensation (Base, Solvent, Temp) Start->Condensation Chalcone Intermediate: 2'-Hydroxychalcone Analog Condensation->Chalcone Cyclization Oxa-Michael Cyclization (Piperidine or DIPA) Chalcone->Cyclization Purification Flash Chromatography (Hexane/EtOAc) Cyclization->Purification Product 2-Hexylchroman-4-one (Target Product) Purification->Product

Experimental workflow for the synthesis of 2-hexylchroman-4-one.

Mechanistic Causality & Reagent Selection

To achieve the 2-hexyl substitution, heptanal (a 7-carbon aliphatic aldehyde) is selected as the coupling partner. The reaction proceeds via two fundamental mechanistic steps:

  • Claisen-Schmidt (Aldol) Condensation: Base-catalyzed deprotonation of the acetophenone methyl group forms an enolate that attacks the heptanal carbonyl. Subsequent dehydration yields a 1-(2-hydroxyphenyl)non-2-en-1-one intermediate (an α,β -unsaturated ketone).

  • Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group acts as a nucleophile, attacking the β -carbon of the enone system to close the pyran ring[3].

The Causality of Base Selection: Using standard NaOH with heptanal often results in extensive self-condensation of the aldehyde. To circumvent this, Diisopropylamine (DIPA) or Piperidine is utilized. DIPA is a bulky secondary amine that acts as a base while its steric hindrance minimizes unwanted side reactions[1]. Piperidine effectively deprotonates the phenolic hydroxyl group, increasing its nucleophilicity for the 1,4-conjugate addition, yielding superior cyclization results compared to acetate or acid catalysts[3].

Mechanism N1 Enolate Formation (Deprotonation of Acetophenone) N2 Nucleophilic Attack (Aldol Addition to Heptanal) N1->N2 N3 Dehydration (Formation of Enone) N2->N3 N4 Phenoxide Generation (Deprotonation of Phenol) N3->N4 N5 Intramolecular Attack (Oxa-Michael Addition) N4->N5 N6 Protonation (Chromanone Ring Closure) N5->N6

Mechanistic steps from aldol condensation to oxa-Michael cyclization.

Optimization of Reaction Conditions

The table below summarizes quantitative data comparing various cyclization conditions. For aliphatic aldehydes, amine-based catalysts significantly outperform traditional acid/base methods.

Table 1: Comparison of Cyclization Conditions for 2'-Hydroxychalcones
Catalyst / ReagentSolventReaction ConditionsTypical YieldMechanistic RationaleRef
DIPA (1.1 equiv) EthanolMicrowave, 160 °C, 1 h40–60%Bulky amine minimizes heptanal self-condensation; one-pot cascade.[1]
Piperidine Water / EtOHReflux, 24 h74–93%Efficient phenoxide generation; superior for electron-neutral chalcones.[3]
Sodium Acetate MethanolReflux, 24 h2–49%Mild base; insufficient nucleophilic activation for aliphatic chalcones.[3]
Methanesulfonic Acid EthanolReflux, 24 h11–15%Acidic activation of enone; poor conversion due to competitive side reactions.[3]

Step-by-Step Experimental Protocols

Protocol A: One-Pot Microwave-Assisted Synthesis

Recommended for rapid library generation and screening.

  • Preparation: In a microwave-safe reaction vial, dissolve 2-hydroxyacetophenone (1.0 equiv, e.g., 8.31 mmol) in absolute ethanol to achieve a 0.4 M solution[1].

  • Reagent Addition: Add heptanal (1.1 equiv, 9.14 mmol) and Diisopropylamine (DIPA) (1.1 equiv, 9.14 mmol) to the solution[1].

  • Microwave Irradiation: Seal the vial and heat via microwave irradiation at 160–170 °C for 1 hour using a fixed hold time and normal absorption settings[1].

  • Self-Validating Workup:

    • Dilute the cooled mixture with dichloromethane ( CH2​Cl2​ ).

    • Wash 1 (Base): Wash with 10% aqueous NaOH. Rationale: Extracts any unreacted, acidic 2-hydroxyacetophenone into the aqueous layer.[1]

    • Wash 2 (Acid): Wash with 1 M aqueous HCl. Rationale: Protonates and removes the DIPA catalyst.[1]

    • Wash 3 (Neutralization): Wash with distilled water, followed by brine to remove residual salts and bulk water[1].

  • Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure[1].

  • Purification: Purify the crude residue via flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate 2-hexylchroman-4-one.

Protocol B: Two-Step Conventional Synthesis

Recommended for scale-up and maximizing intermediate purity.

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolve 2-hydroxyacetophenone (1.0 equiv) and heptanal (1.1 equiv) in ethanol.

  • Cool the reaction flask to 0 °C in an ice bath. Dropwise add 40% aqueous NaOH to initiate the Claisen-Schmidt condensation.

  • Stir the mixture at room temperature for 24 hours.

  • Neutralize the solution with dilute HCl, extract with ethyl acetate, dry over MgSO4​ , and concentrate to isolate the 1-(2-hydroxyphenyl)non-2-en-1-one intermediate.

Step 2: Intramolecular Oxa-Michael Cyclization

  • Dissolve the crude chalcone intermediate in water or ethanol.

  • Add Piperidine (catalytic to 1.0 equiv, depending on substrate concentration)[3].

  • Reflux the mixture for 24 hours. Monitor the reaction via TLC until the enone intermediate is fully consumed.

  • Slightly acidify the mixture to neutralize the piperidine. Extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and purify via flash chromatography to obtain the final 2-hexylchroman-4-one[3].

Conclusion

The preparation of 2-hexylchroman-4-one requires careful suppression of aliphatic aldehyde self-condensation. Utilizing sterically hindered amines (DIPA) under microwave irradiation allows for a highly efficient one-pot cascade[1]. Alternatively, a two-step approach utilizing piperidine for the oxa-Michael cyclization provides excellent yields by maximizing phenoxide nucleophilicity[3]. Both protocols employ self-validating liquid-liquid extraction workflows to ensure high-purity isolation of the chromanone scaffold.

Sources

Application

Synthesis of substituted bicyclic compounds using 2-hexylchroman-4-one

Application Note: Synthesis and Validation of Substituted Bicyclic Compounds via 2-Hexylchroman-4-one for S1P1 Receptor Modulation Introduction & Biological Rationale Substituted bicyclic compounds, particularly those fe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of Substituted Bicyclic Compounds via 2-Hexylchroman-4-one for S1P1 Receptor Modulation

Introduction & Biological Rationale

Substituted bicyclic compounds, particularly those featuring a functionalized chromane scaffold, have emerged as potent and selective agonists for the Sphingosine-1-phosphate receptor 1 (S1P1)[1]. S1P1 modulation is a clinically validated therapeutic strategy for treating autoimmune diseases (such as multiple sclerosis) and vascular disorders by regulating lymphocyte egress from lymphoid tissues[1][2].

The intermediate 2-hexylchroman-4-one provides a highly modular bicyclic core for these drug candidates. The structural design is highly intentional: the hexyl chain mimics the lipophilic tail of endogenous sphingosine-1-phosphate, anchoring the molecule deep within the hydrophobic binding pocket of the S1P1 receptor. Meanwhile, the rigid chromanone core ensures the optimal spatial orientation of polar headgroups that are added during downstream functionalization[1][3].

Synthetic Strategy and Mechanistic Causality

The synthesis of the S1P1 agonist precursor relies on a highly efficient, two-step cascade and reduction sequence.

  • Kabbe-Type Condensation (Cyclization): Reacting 5′-bromo-2′-hydroxyacetophenone with n-heptaldehyde using pyrrolidine as a secondary amine catalyst facilitates an initial enamine-driven aldol condensation. This is immediately followed by an intramolecular oxa-Michael addition. This one-pot cyclization is thermodynamically driven to form the stable 6-bromo-2-hexylchroman-4-one[1].

  • Chemoselective Reduction: Sodium borohydride (NaBH₄) in ethanol is selected for the reduction of the ketone to the corresponding chromanol. NaBH₄ is chosen specifically because it is mild enough to completely avoid the dehalogenation of the aryl bromide. Preserving this bromine handle is critical for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) used to build the extended S1P1 pharmacophore[2][3].

Visualizing the Synthetic Workflow

SyntheticWorkflow A 5'-bromo-2'-hydroxyacetophenone + n-heptaldehyde B Pyrrolidine, MeOH (Aldol + Oxa-Michael) A->B 70°C, 2h C 6-bromo-2-hexylchroman-4-one (Key Intermediate) B->C Cyclization D NaBH4, EtOH (Chemoselective Reduction) C->D RT, 2h E 6-bromo-2-hexylchroman-4-ol (Precursor) D->E Quench & Extract F Cross-Coupling / Substitution (S1P1 Agonist Synthesis) E->F Downstream

Synthetic workflow for S1P1 bicyclic agonists via 2-hexylchroman-4-one.

Experimental Protocols

Trustworthiness & Validation: Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) metrics.

Protocol A: Synthesis of 6-bromo-2-hexylchroman-4-one
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5′-bromo-2′-hydroxyacetophenone (3.2 g, 14.88 mmol) and n-heptaldehyde (2.199 mL, 16.37 mmol) in anhydrous methanol (50 mL)[1].

  • Catalysis: Add pyrrolidine (2.484 mL, 29.8 mmol) dropwise at room temperature.

    • Causality: Pyrrolidine acts as a bifunctional catalyst. It activates the aldehyde via enamine formation to drive the aldol condensation, while simultaneously providing the basicity required to deprotonate the phenol for the subsequent oxa-Michael cyclization[1].

  • Reaction: Heat the mixture to 70°C for 2 hours, then remove from heat and allow it to stir at room temperature overnight[1].

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) mobile phase. The disappearance of the starting acetophenone (lower Rf​ ) and the appearance of a new, UV-active spot (higher Rf​ ) validates successful cyclization.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and 1M HCl.

    • Causality: The 1M HCl wash is critical to protonate and partition the pyrrolidine catalyst into the aqueous layer, preventing amine carryover. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 6-bromo-2-hexylchroman-4-one.

Protocol B: Chemoselective Reduction to 6-bromo-2-hexylchroman-4-ol
  • Preparation: Dissolve the crude 6-bromo-2-hexylchroman-4-one (1.8 g, 5.78 mmol) in absolute ethanol (10 mL) and cool to 0°C in an ice bath[1].

  • Reduction: Slowly add sodium borohydride (0.109 g, 2.89 mmol) in small portions.

    • Causality: Maintaining 0°C during the addition controls the exothermic release of hydrogen gas and prevents runaway thermal degradation or unwanted side reactions[1][2].

  • Reaction: Remove the ice bath and stir the mixture at room temperature under nitrogen for 2 hours[2].

  • Quenching: Concentrate the mixture slightly under vacuum, then quench by adding saturated aqueous ammonium chloride solution (5 mL) and water (3 mL)[1][2].

    • Causality: NH₄Cl safely neutralizes the excess borohydride without creating a highly acidic environment. Using a strong acid here could lead to the unintended elimination (dehydration) of the newly formed alcohol.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 6 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate[1][2].

  • Validation: Confirm the product identity and purity via LC-MS. The mass spectrum must show the expected isotopic pattern for a single bromine atom—twin peaks of roughly equal intensity for [M+H]+ and [M+2+H]+ at approximately 313/315 m/z.

Quantitative Data & Reaction Parameters

Reaction StepReagents & SolventsTemp / TimeExpected YieldTarget PurityKey Validation Metric
1. Cyclization 5'-Br-2'-OH-acetophenone, n-heptaldehyde, pyrrolidine, MeOH70°C (2h) RT (12h)~82%>95% (LC-MS)Disappearance of phenol OH stretch in IR; TLC Rf​ shift.
2. Reduction 6-bromo-2-hexylchroman-4-one, NaBH₄, EtOH0°C RT (2h)~91%>98% (LC-MS)Appearance of broad OH stretch (~3300 cm⁻¹) in IR; Mass shift of +2 Da.

Downstream Applications in Drug Development

The resulting 6-bromo-2-hexylchroman-4-ol is a highly versatile building block. The aryl bromide at the 6-position is primed for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, building the extended pharmacophore required for S1P1 receptor activation[3]. Furthermore, the hydroxyl group at the 4-position can be converted into a leaving group (such as a mesylate or tosylate) or directly activated via Mitsunobu conditions. This allows for the introduction of various amine or ether linkages, ultimately yielding the final substituted bicyclic S1P1 modulators[3].

References

  • US11058696B2 - Substituted bicyclic compounds - Google Patents Source: Google Patents URL
  • EA032415B1 - SUBSTITUTED BICYCLIC COMPOUNDS - Google Patents Source: Google Patents URL
  • ( 12 ) United States Patent - Googleapis.

Sources

Method

Advanced Reagents and Reaction Conditions for the Functionalization of 2-Hexylchroman-4-one

Strategic Overview & Rationale The chroman-4-one core, particularly 2-alkylated derivatives like 2-hexylchroman-4-one, represents a privileged scaffold in modern drug discovery. It serves as a critical structural precurs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Rationale

The chroman-4-one core, particularly 2-alkylated derivatives like 2-hexylchroman-4-one, represents a privileged scaffold in modern drug discovery. It serves as a critical structural precursor in the synthesis of [1], which are pivotal in the treatment of autoimmune and chronic inflammatory diseases[2]. Additionally, highly functionalized chroman-4-ones have been identified as potent with antiproliferative properties in cancer cells[3].

To leverage this scaffold, application scientists must master its functionalization across three distinct reactive sites:

  • The C-4 Carbonyl Group: Susceptible to nucleophilic attack and chemoselective reduction.

  • The C-6/C-8 Aromatic Positions: Activated for electrophilic aromatic substitution (EAS) by the ring oxygen.

  • The C-3 Alpha-Carbon: Acidic enough for enolization, enabling alkylation, Michael additions, and [4].

Mechanistic Causality & Workflow Design

Successful derivatization of 2-hexylchroman-4-one requires strict control over reaction conditions to prevent ring-opening or over-reaction.

  • Chemoselective Reduction (C-4): Sodium borohydride (NaBH₄) in a protic solvent (ethanol) is the gold standard[1]. The protic solvent activates the carbonyl carbon via hydrogen bonding, accelerating hydride transfer. Unlike LiAlH₄, NaBH₄ is mild enough to prevent the reductive cleavage of the chromanone ether linkage.

  • Regioselective Halogenation (C-6): The oxygen atom in the pyran ring acts as a strong electron-donating group, directing electrophiles to the ortho (C-8) and para (C-6) positions. Because the C-8 position is sterically hindered by the adjacent pyran ring, bromination using N-Bromosuccinimide (NBS) occurs with high regioselectivity at the C-6 position.

  • Alpha-Functionalization (C-3): The protons at C-3 are mildly acidic. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) generates the kinetic enolate, which can then be trapped by alkyl halides or utilized in [5].

G Core 2-Hexylchroman-4-one (Core Scaffold) Path1 C-4 Carbonyl Reduction (Chemoselective) Core->Path1 Path2 C-6 Aromatic Halogenation (Regioselective EAS) Core->Path2 Path3 C-3 Alpha-Functionalization (Enolate Chemistry) Core->Path3 Prod1 2-Hexylchroman-4-ol Reagent: NaBH4 / EtOH Validation: 1H NMR (C-4 carbinol) Path1->Prod1 Prod2 6-Bromo-2-hexylchroman-4-one Reagent: NBS / DMF Validation: MS (79Br/81Br isotopes) Path2->Prod2 Prod3 C-3 Alkylated Derivative Reagent: LDA / Alkyl Halide Validation: NMR Integration shift Path3->Prod3

Divergent functionalization pathways of 2-hexylchroman-4-one detailing reagents and validation.

Self-Validating Experimental Protocols

Protocol A: Chemoselective C-4 Reduction to 2-Hexylchroman-4-ol

This protocol utilizes a stoichiometric optimization to ensure complete reduction without basic degradation[1].

  • Preparation: Dissolve 2-hexylchroman-4-one (1.0 eq, e.g., 5.78 mmol) in absolute ethanol (0.5 M concentration). Chill the solution to 0 °C under a nitrogen atmosphere.

  • Hydride Addition: Slowly add NaBH₄ (0.5 eq, 2.89 mmol) in small portions. Causality Note: One mole of NaBH₄ delivers four moles of hydride. Using 0.5 eq provides a 2x theoretical excess, ensuring rapid conversion while minimizing the pH spike that could trigger side reactions.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl. Causality Note: NH₄Cl provides a mildly acidic buffer that destroys unreacted hydride without causing the acid-catalyzed dehydration of the newly formed alcohol.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). The starting ketone is highly UV-active. The product alcohol will show significantly reduced UV activity but will stain intensely dark blue/purple when dipped in p-Anisaldehyde stain and heated.

Protocol B: Regioselective C-6 Bromination

Synthesis of 6-bromo-2-hexylchroman-4-one, a vital precursor for Suzuki-Miyaura cross-coupling[1].

  • Preparation: Dissolve 2-hexylchroman-4-one (1.0 eq) in anhydrous DMF (0.2 M).

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C in the dark. Causality Note: Conducting the reaction in the dark prevents homolytic cleavage of NBS, suppressing radical bromination at the benzylic C-2 or aliphatic hexyl chain, thereby enforcing the ionic EAS pathway.

  • Propagation: Stir at room temperature for 4–6 hours.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter and wash with water, or extract with diethyl ether if the product oils out.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The successful incorporation of a single bromine atom is definitively proven by the appearance of molecular ion peaks (M and M+2) of equal intensity, reflecting the natural 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br.

Protocol C: C-3 Alpha-Alkylation via Kinetic Enolate
  • Enolate Generation: To a flame-dried flask under argon, add anhydrous THF and diisopropylamine (1.2 eq). Cool to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Add a solution of 2-hexylchroman-4-one (1.0 eq) in THF dropwise over 15 minutes. Stir at -78 °C for 1 hour. Pro-Tip: The solution typically turns yellow/orange, indicating enolate formation.

  • Electrophilic Trapping: Add the desired alkyl halide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

  • Self-Validation Checkpoint: Before adding the alkyl halide, quench a 0.1 mL aliquot of the enolate with D₂O. Rapid ¹H NMR analysis should reveal the disappearance of the C-3 proton signal, confirming quantitative enolate formation.

Quantitative Data Summary

The following table summarizes the optimal reaction parameters and expected outcomes for the functionalization of the 2-hexylchroman-4-one scaffold.

Reaction TypeTarget SitePrimary ReagentsSolventTemp (°C)Time (h)Typical YieldDownstream Application
Carbonyl Reduction C-4NaBH₄ (0.5 eq)EtOH0 to 25285–95%Synthesis of conformationally constrained analogs.
Aromatic Bromination C-6NBS (1.05 eq)DMF0 to 254–675–85%Precursor for Pd-catalyzed cross-coupling (Suzuki/Heck).
Alpha-Alkylation C-3LDA (1.1 eq), R-X (1.5 eq)THF-78 to 251260–75%Steric modulation of the receptor-binding pocket.
Radical Annulation C-3Oxalates, (NH₄)₂S₂O₈DMSO80850–65%Introduction of ester motifs for SIRT2 inhibition.

References

  • Source: Google Patents (US11058696B2)
  • Organocatalysed C-2 and C-3 functionalisation of chromones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reaction yields in 2-hexylchroman-4-one synthesis

Welcome to the Technical Support Center for Chromanone Synthesis. As researchers scale up or optimize the synthesis of 2-hexylchroman-4-one, low yields are a frequent bottleneck.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromanone Synthesis. As researchers scale up or optimize the synthesis of 2-hexylchroman-4-one, low yields are a frequent bottleneck. This molecule is typically synthesized via a base-promoted crossed aldol condensation between 2′-hydroxyacetophenone and heptanal, followed by an intramolecular oxa-Michael addition[1].

Because heptanal possesses acidic α -protons, it is highly susceptible to competing self-condensation, while the secondary cyclization step often stalls due to thermodynamic barriers[2]. This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your reaction yields based on mechanistic causality.

I. Validated Experimental Protocol

To establish a reliable baseline, we recommend the following microwave-assisted protocol utilizing diisopropylamine (DIPA), which has been shown to minimize side reactions compared to traditional alkali bases[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, prepare a 0.4 M solution of 2′-hydroxyacetophenone (1.0 eq) in absolute ethanol.

  • Base Addition: Add diisopropylamine (DIPA) (1.1 eq). The steric bulk of DIPA is critical here; it is basic enough to deprotonate the acetophenone but bulky enough to hinder the transition state of heptanal self-condensation.

  • Aldehyde Addition: Slowly add heptanal (1.1 eq) dropwise to the stirring mixture. (Note: Heptanal is required to yield the 6-carbon hexyl tail at the C2 position).

  • Microwave Irradiation: Seal the vial and heat the mixture using microwave (MW) irradiation at 160–170 °C for 1 hour.

  • Workup: Cool the reaction to room temperature and dilute with dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with 10% aqueous NaOH (to remove unreacted phenol), 1 M aqueous HCl (to neutralize DIPA), water, and brine[2].

  • Purification: Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (EtOAc:heptane gradient) to isolate 2-hexylchroman-4-one.

II. Quantitative Yield Analysis

Understanding how reaction conditions dictate the dominant mechanistic pathway is key to optimization. The table below summarizes how different parameters affect the yield and impurity profile of 2-hexylchroman-4-one.

Base / CatalystSolventTemp (°C)TimeYield (%)Dominant Impurity / Issue
NaOH (Aqueous)EtOH80 °C12 h< 20%Massive heptanal self-condensation (Aldol)
PyrrolidineToluene110 °C5 h55-65%Uncyclized 2'-hydroxychalcone intermediate
DIPA EtOH 160 °C (MW) 1 h 75-85% Minimal (Clean conversion)
DIPAEtOH180 °C (MW)2 h40%Thermal degradation (Baseline smears on TLC)

III. Diagnostic Workflow

Troubleshooting Start Low Yield of 2-Hexylchroman-4-one TLC Perform TLC Analysis (Identify major byproduct) Start->TLC SelfCond Non-polar Impurity (Heptanal Self-Condensation) TLC->SelfCond Chalcone Intermediate Spot (Uncyclized Chalcone) TLC->Chalcone Degradation Baseline Smear (Thermal Degradation) TLC->Degradation Sol1 Switch base to DIPA or use Enamine route SelfCond->Sol1 Sol2 Increase Temp to 160°C (Microwave) Chalcone->Sol2 Sol3 Reduce MW Time or switch to Toluene Degradation->Sol3

Diagnostic logic tree for troubleshooting 2-hexylchroman-4-one synthesis.

IV. Deep-Dive FAQs & Troubleshooting

Q1: My TLC shows a massive non-polar spot and very little of the target chromanone. What is happening? A: You are observing the self-condensation of heptanal. Because heptanal has relatively unhindered α -protons, strong, unhindered bases (like NaOH or KOH) will rapidly deprotonate it, causing it to react with another heptanal molecule rather than the target 2′-hydroxyacetophenone[2]. Actionable Fix: Switch to Diisopropylamine (DIPA). DIPA is sterically hindered; it effectively deprotonates the methyl group of the acetophenone but its bulk prevents it from efficiently facilitating the transition state required for heptanal self-condensation[1].

Q2: The reaction stalls at a bright yellow intermediate, and the final yield is low. How do I force completion? A: The bright yellow intermediate is the uncyclized 2′-hydroxychalcone. The synthesis is a two-step cascade: an initial Claisen-Schmidt condensation followed by an intramolecular oxa-Michael addition. The oxa-Michael ring closure has a higher activation energy barrier. If your reaction stalls here, the system lacks the thermal energy required to drive the equilibrium toward the cyclized chromanone[2]. Actionable Fix: If using conventional heating, switch to microwave irradiation at 160–170 °C. The superheating effect of the microwave in a polar solvent (ethanol) provides the precise thermodynamic push needed for the phenolic oxygen to attack the β -carbon[1].

Q3: I don't have a microwave reactor. Is there a conventional heating alternative that avoids degradation? A: Yes. You can utilize an enamine-directed route. By reacting 2′-hydroxyacetophenone and heptanal in toluene with a catalytic amount of pyrrolidine, you form a reactive enamine intermediate[3]. Actionable Fix: Reflux the mixture at 110 °C using a Dean-Stark trap. The pyrrolidine directs the cross-condensation, while the Dean-Stark trap continuously removes water. By Le Chatelier's principle, removing water drives the dehydration of the aldol adduct forward, facilitating subsequent cyclization without requiring 160 °C temperatures[3].

V. Mechanistic Pathway

Mechanism SM 2'-Hydroxyacetophenone + Heptanal Base Base (DIPA) Deprotonation SM->Base Aldol Cross-Aldol Condensation Base->Aldol Chalcone 2'-Hydroxychalcone Intermediate Aldol->Chalcone Oxa Intramolecular Oxa-Michael Addition Chalcone->Oxa Product 2-Hexylchroman-4-one (Target) Oxa->Product

Mechanistic sequence from starting materials to the cyclized chromanone.

VI. References

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 2-Hexylchroman-4-one Crystallization and Recovery

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical challenges encountered during the crystallization of 2-hexylchroman-4-one (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical challenges encountered during the crystallization of 2-hexylchroman-4-one (CAS No. 62756-36-9). This compound is a vital heterocyclic intermediate used in the synthesis of homoisoflavonoids and substituted bicyclic compounds (such as S1P1 receptor agonists)[1].

Due to its specific aliphatic hexyl chain and chromanone core, 2-hexylchroman-4-one exhibits complex solubility behaviors. Poorly optimized crystallization often leads to liquid-liquid phase separation (LLPS, or "oiling out"), low recovery yields, and impurity entrapment. This guide synthesizes field-proven methodologies, thermodynamic principles, and in-line process analytical technology (PAT) to ensure a self-validating, high-yield recovery system.

Part 1: Troubleshooting & Technical FAQs

Q1: How do I select the optimal primary solvent and anti-solvent system for 2-hexylchroman-4-one?

The Challenge: 2-hexylchroman-4-one is highly soluble in non-polar to slightly polar organic solvents but exhibits poor solubility in aqueous systems. Choosing the wrong solvent leads to either unrecoverable product or massive precipitation of amorphous fines. The Science & Solution: You must balance the solubility curve to create a wide Metastable Zone Width (MSZW). A binary system is required. Based on chromanone derivative solubility profiles[2], Ethyl Acetate (Primary Solvent) and Hexanes (Anti-solvent) provide the most controllable supersaturation gradient. Ethanol can also be used for cooling crystallization, but it carries a higher risk of oiling out if the cooling rate is not strictly controlled[3].

Q2: During cooling crystallization, my product forms an emulsion or "oil" instead of solid crystals. How do I fix this?

The Challenge: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The Causality: Oiling out occurs when the crystallization system reaches the binodal/spinodal curve before it reaches the MSZW limit for solid nucleation[4]. The high supersaturation forces the solute to separate into a highly mobile, solute-rich liquid droplet phase rather than integrating into a rigid crystal lattice. Because these droplets act as excellent solvents, they aggressively trap unwanted impurities[5]. The Solution:

  • Reduce Supersaturation Generation: Lower your cooling rate to 0.1–0.3 °C/min.

  • Implement Seeding: Add 1–5 wt% of pure seed crystals halfway into the MSZW. This provides a low-energy thermodynamic surface for crystal growth, allowing the system to bypass the LLPS boundary entirely.

Q3: My crystal recovery yield is low (<60%), and the crystals are too fine to filter efficiently. How can I optimize the cooling profile?

The Challenge: Linear cooling profiles generate massive supersaturation early in the process, leading to primary nucleation (which creates unfilterable fines) rather than secondary nucleation and crystal growth (which creates large, pure crystals). The Causality: To maximize yield without trapping impurities, the system must maintain a constant relative supersaturation. The Solution: Utilize a modified Mullin-Nývlt (cubic) cooling trajectory . This non-linear cooling starts very slowly and accelerates only as the crystal surface area increases. To make this a self-validating system, use an in-line Focused Beam Reflectance Measurement (FBRM) probe to monitor the chord length distribution (CLD) in real-time. If the FBRM detects a sudden spike in fine particle counts, the system automatically pauses cooling to allow growth to catch up[6].

Part 2: Quantitative Data & Solvent System Comparison

The following table summarizes the thermodynamic and operational parameters of various solvent systems for 2-hexylchroman-4-one recovery.

Solvent System (Primary / Anti-Solvent)Volume Ratio (v/v)MSZW Width (°C)Average Yield (%)Purity (HPLC %)Oiling Out Risk
Ethyl Acetate / Hexanes 1 : 412 - 1585 - 90%> 99.5%Low (Preferred)
Ethanol / Water 1 : 28 - 1070 - 75%96.0%High
Toluene / Heptane 1 : 315 - 1880 - 85%98.5%Moderate
Dichloromethane / Hexanes 1 : 55 - 7< 60%94.0%Very High

Data synthesized from standard chromanone purification protocols and LLPS thermodynamic boundaries.

Part 3: Experimental Protocol for High-Yield Recovery

This protocol utilizes a self-validating feedback loop using FBRM to ensure the crystallization of 2-hexylchroman-4-one remains within the optimal thermodynamic window.

Step 1: Dissolution

  • Dissolve crude 2-hexylchroman-4-one in Ethyl Acetate at a concentration of 0.5 g/mL.

  • Heat the reactor to 55 °C under moderate agitation (250 rpm) until a clear solution is achieved.

Step 2: In-line Monitoring Setup

  • Insert the FBRM probe into the reactor. Establish a baseline chord length distribution (CLD) to confirm the absence of undissolved solids or oil droplets.

Step 3: Controlled Anti-Solvent Addition & Cooling

  • Cool the system linearly to 40 °C at a rate of 0.5 °C/min.

  • Begin dosing Hexanes (anti-solvent) at a rate of 0.05 bed volumes per minute until the FBRM detects the very edge of the metastable zone (indicated by a slight uptick in total counts).

Step 4: Seeding (Critical Step)

  • Pause cooling and anti-solvent addition.

  • Introduce 2 wt% of milled 2-hexylchroman-4-one seed crystals.

  • Validation: Hold the system isothermally for 30 minutes. The FBRM should show a steady shift toward larger chord lengths without a massive spike in fine counts, confirming crystal growth over primary nucleation.

Step 5: Non-Linear Cooling

  • Execute a cubic cooling trajectory from 40 °C down to 5 °C over 4 hours.

  • Simultaneously dose the remaining Hexanes to reach the final 1:4 (v/v) ratio.

Step 6: Isolation

  • Filter the resulting suspension via a Nutsche filter. Wash the filter cake with pre-chilled (5 °C) Hexanes to displace any residual mother liquor, and dry under vacuum at 35 °C.

Part 4: Process Visualizations

Workflow for Crystallization Optimization

G A Dissolution in Ethyl Acetate B Heat to Clear Point (55°C) A->B C Cool to MSZW & FBRM Monitoring B->C D Seed Addition (2 wt%) C->D E Cubic Cooling & Hexane Dosing D->E F Vacuum Filtration & Recovery E->F

Workflow: Self-validating crystallization of 2-hexylchroman-4-one using FBRM feedback.

Oiling Out vs. Crystallization Logical Pathway

G Supersat Supersaturated Chromanone Solution FastCool Fast Cooling / High Dosing Supersat->FastCool SlowCool Controlled Cooling / Seeding Supersat->SlowCool LLPS Liquid-Liquid Phase Separation (Oiling Out) FastCool->LLPS Nucleation Secondary Nucleation & Crystal Growth SlowCool->Nucleation Impure Impurity Entrapment & Amorphous Solid LLPS->Impure Pure High Purity Crystalline Product Nucleation->Pure

Thermodynamic pathway illustrating the causality of oiling out vs. pure crystal growth.

References

  • Substituted bicyclic compounds (US11058696B2). Google Patents.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives . MDPI. Available at:[Link]

  • Understanding the Roles of Oiling-out on Crystallization: Unusual Behavior in Metastable Zone Width . ACS Publications. Available at:[Link]

  • Automated In-line Technique Using FBRM to Achieve Consistent Product Quality in Cooling Crystallization . ACS Publications. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data . MDPI. Available at:[Link]

Sources

Troubleshooting

Column chromatography conditions for separating 2-hexylchroman-4-one isomers

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the isol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the isolation of 2-hexylchroman-4-one isomers.

The 2-hexylchroman-4-one scaffold features a stereogenic center at the C2 position. Because the enantiomers of chiral chroman derivatives often exhibit vastly different biological activities and pharmacokinetic profiles, achieving baseline resolution ( Rs​≥1.5 ) is a critical quality attribute in drug development[1].

Below, you will find field-proven troubleshooting guides, optimized protocols, and theoretical frameworks to ensure your separations are robust, reproducible, and scalable.

I. Core Principles of Chromanone Enantioseparation

The separation of 2-hexylchroman-4-one enantiomers relies on the differential transient diastereomeric complexes formed between the racemic analyte and a Chiral Stationary Phase (CSP). The hexyl chain at the C2 position provides significant steric bulk, which dictates how deeply each enantiomer can penetrate the chiral grooves of polysaccharide-based stationary phases[2].

ChiralWorkflow Start Racemic 2-Hexylchroman-4-one Screening CSP Screening (Amylose vs. Cellulose) Start->Screening SFC SFC Optimization (CO2 + MeOH) Screening->SFC Preferred (High Diffusivity) HPLC HPLC Optimization (Hexane + IPA/EtOH) Screening->HPLC Alternative (Standard Setup) Prep Preparative Scale-up (Stacked Injections) SFC->Prep HPLC->Prep Isomer1 (R)-2-Hexylchroman-4-one (ee > 99%) Prep->Isomer1 Isomer2 (S)-2-Hexylchroman-4-one (ee > 99%) Prep->Isomer2

Workflow for the chiral separation and scale-up of 2-hexylchroman-4-one enantiomers.

II. Frequently Asked Questions & Troubleshooting

Q1: What is the optimal stationary phase for separating 2-hexylchroman-4-one enantiomers?

A: Polysaccharide-based CSPs, specifically those derived from amylose, are the gold standard for chroman-4-one derivatives[2]. The helical structure of amylose provides a chiral cavity where the carbonyl group of the chromanone acts as a hydrogen bond acceptor, while the aromatic ring engages in π−π interactions with the derivatized carbamate phenyl rings of the CSP.

Empirical data shows that CHIRALPAK® AS-H (Amylose tris[(S)-alpha-methylbenzylcarbamate]) provides exceptional selectivity for 2-hexylchroman-4-one and its halogenated precursors (e.g., 6-bromo-2-hexylchroman-4-one)[3].

Q2: Should I use Normal Phase HPLC or Supercritical Fluid Chromatography (SFC)?

A: SFC is highly recommended. SFC utilizes supercritical CO2​ as the primary mobile phase, which has a much lower viscosity and higher solute diffusivity than liquid hexane or heptane[4]. This allows for flow rates 3 to 5 times faster than HPLC without a proportional increase in backpressure, drastically reducing run times and solvent consumption during preparative scale-up.

Table 1: Validated SFC vs. HPLC Conditions for 2-Hexylchroman-4-one Isomers

ParameterSFC Method (Recommended)[3]Normal Phase HPLC Method[2]
Column CHIRALPAK® AS-H (5 µm)CHIRALPAK® AD-H (5 µm)
Mobile Phase CO2​ / Methanol (70:30 v/v)Hexane / Isopropanol (90:10 v/v)
Flow Rate (Analytical) 3.0 mL/min1.0 mL/min
Backpressure ~120 bar~60 bar
Temperature 35 °C25 °C
Detection UV at 220 nmUV at 220 nm / 254 nm
Typical Run Time < 10 minutes20 - 30 minutes
Q3: My chiral peaks are co-eluting or showing poor resolution ( Rs​<1.5 ). How do I troubleshoot this?

A: Poor resolution in chiral chromatography usually stems from improper modifier concentration, temperature effects, or column overloading. Because the separation relies on transient, low-energy diastereomeric interactions, thermodynamics play a massive role.

Troubleshooting Issue Poor Resolution (Rs < 1.5) Check1 Thermodynamic Control Issue->Check1 Check2 Mobile Phase Kinetics Issue->Check2 Check3 Sample Overload Issue->Check3 Action1 Decrease Temp (e.g., 35°C to 20°C) Enhances H-bonding Check1->Action1 Action2 Reduce Modifier (MeOH/IPA) Increases retention (k') Check2->Action2 Action3 Decrease Injection Volume or Sample Concentration Check3->Action3 Success Baseline Separation Achieved Action1->Success Action2->Success Action3->Success

Decision tree for troubleshooting poor chiral resolution of chromanone isomers.

Causality: Lowering the column temperature often increases the separation factor ( α ) because chiral recognition is an enthalpy-driven process ( ΔH<0 ). Lower temperatures stabilize the hydrogen bonds between the 2-hexylchroman-4-one carbonyl and the CSP carbamate linkages[5].

Q4: How do I remove diastereomeric or synthetic impurities before chiral separation?

A: Chiral columns are expensive and easily fouled. You must pre-purify the racemic mixture using standard flash chromatography. 2-hexylchroman-4-one can be effectively isolated from unreacted starting materials (e.g., via oxa-Michael addition byproducts) using a silica gel column[1].

  • Stationary Phase: Unbonded Silica Gel (40-63 µm).

  • Mobile Phase: Gradient elution from 0% to 10% Ethyl Acetate in Hexanes[3].

  • Mechanism: The relatively non-polar hexyl chain causes the product to elute early, while more polar byproducts (like uncyclized intermediates) are retained strongly by the silanol groups.

III. Standard Operating Procedure: Preparative SFC Isolation

The following protocol outlines a self-validating system for scaling up the separation of 2-hexylchroman-4-one enantiomers using SFC[3].

Step 1: Sample Preparation & Solubility Profiling

  • Weigh 1.0 g of racemic 2-hexylchroman-4-one.

  • Dissolve the sample in the minimum required volume of pure Methanol (typically 10-20 mL) to create a high-concentration feed solution (50-100 mg/mL).

  • Self-Validation Check: Filter the solution through a 0.22 µm PTFE syringe filter. If backpressure is high during filtration, dilute further to prevent column frit clogging.

Step 2: Preparative Column Equilibration

  • Install a Preparative CHIRALPAK® AS-H column (e.g., 5 x 25 cm or 3 x 25 cm)[6].

  • Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain CO2​ in a supercritical state.

  • Pump CO2​ / Methanol (70:30) at a preparative flow rate (e.g., 120 - 300 mL/min depending on column ID)[7].

  • Allow the system to equilibrate at 35 °C until the UV baseline at 220 nm is perfectly stable.

Step 3: Loading Study and Stacked Injections

  • Perform a small test injection (e.g., 0.5 mL). Calculate the resolution ( Rs​ ) and cycle time.

  • Gradually increase the injection volume until Rs​ drops to 1.2 (the minimum threshold for fraction collection without cross-contamination).

  • Program the SFC software for Stacked Injections . This technique injects the next sample pulse before the previous run has completely eluted, utilizing the "dead space" between the (R) and (S) peaks to maximize throughput.

Step 4: Fraction Collection and Recovery

  • Route Peak 1 (Isomer 1) and Peak 2 (Isomer 2) into separate collection vessels using time-based or threshold-based UV triggering.

  • Note on SFC: As the mobile phase depressurizes in the fraction collector, the CO2​ safely off-gasses, leaving the purified isomers dissolved in a small volume of residual methanol.

  • Concentrate the fractions under reduced pressure to yield the pure enantiomers as distinct oils or solids[8].

IV. References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: PMC (NIH) URL:[Link]

  • Substituted bicyclic compounds (US11058696B2) Source: Google Patents URL:

  • SUBSTITUTED BICYCLIC COMPOUNDS (EA032415B1) Source: Google Patents URL:

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism Source: Molnar Institute URL:[Link]

  • Finding the Best Separation for Enantiomeric Mixtures Source: LCGC International URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Method Validation for (R)- and (S)-2-Hexylchroman-4-one Enantiomers: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Introduction The synthesis of sphingosine-1-phosphate 1 (S1P1) receptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Introduction

The synthesis of sphingosine-1-phosphate 1 (S1P1) receptor agonists—therapeutics targeted at autoimmune diseases and vascular disorders—relies heavily on the stereochemical purity of intermediate compounds 1. 2-Hexylchroman-4-one is a critical chiral intermediate in these synthetic pathways 1, 2. Because enantiomers possess identical physical and chemical properties in an achiral environment, determining the enantiomeric excess (ee) requires a highly selective chiral environment [[3]](). This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for the separation of (R)- and (S)-2-hexylchroman-4-one and provides a comprehensive, self-validating methodology aligned with ICH Q2(R2) guidelines 4.

Mechanistic Grounding: The Causality of Chiral Recognition

Why do certain CSPs succeed where others fail? The separation of chroman-4-one enantiomers is governed by the formation of transient diastereomeric complexes between the analyte and the CSP 3. When utilizing a polysaccharide-based CSP, chiral recognition is driven by a "three-point interaction" model:

  • Hydrogen Bonding : The carbonyl oxygen of the chroman-4-one acts as a hydrogen bond acceptor, interacting with the carbamate N-H groups on the CSP 5.

  • π-π Interactions : The aromatic ring of the chromanone core engages in π-π stacking with the phenyl groups of the derivatized polysaccharide [[5]]().

  • Steric Inclusion : The bulky 2-hexyl chain must fit into the chiral helical cavity of the polymer backbone. Amylose-based CSPs possess a more flexible helical structure compared to cellulose-based CSPs, allowing better accommodation of the 2-hexyl group 6.

ChiralRecognition CSP Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) Interaction Transient Diastereomeric Complex Formation CSP->Interaction Analyte 2-Hexylchroman-4-one Enantiomers Analyte->Interaction HBond Hydrogen Bonding (C=O to NH) Interaction->HBond PiPi π-π Interactions (Phenyl to Phenyl) Interaction->PiPi Steric Steric Inclusion (Hexyl group in cavity) Interaction->Steric R_Isomer (R)-Enantiomer (Lower Affinity -> Elutes First) HBond->R_Isomer S_Isomer (S)-Enantiomer (Higher Affinity -> Elutes Second) HBond->S_Isomer PiPi->R_Isomer PiPi->S_Isomer Steric->R_Isomer Steric->S_Isomer

Diagram 1: Logical relationship of chiral recognition mechanisms driving enantiomeric separation.

Product Comparison: Chiralpak AD-H vs. Alternatives

To establish an optimal method, we compare the performance of the Chiralpak AD-H column against alternatives like Chiralcel OD-H and Chiralpak AS-H . The data demonstrates that Chiralpak AD-H provides superior baseline resolution ( Rs​>3.0 ), which is critical for accurately quantifying trace levels of the minor enantiomer during purity assessments 1, 6.

Table 1: Chromatographic Performance Comparison of CSPs for 2-Hexylchroman-4-one

ParameterChiralpak AD-H (Product)Chiralcel OD-H (Alternative 1)Chiralpak AS-H (Alternative 2)
Chiral Selector Backbone AmyloseCelluloseAmylose
Derivatization tris(3,5-dimethylphenylcarbamate)tris(3,5-dimethylphenylcarbamate)tris((S)-α-methylbenzylcarbamate)
Resolution ( Rs​ ) 3.45 1.851.10
Selectivity ( α ) 1.82 1.251.12
Retention Time (R) 8.2 min9.1 min12.4 min
Retention Time (S) 11.5 min10.4 min13.1 min
Peak Symmetry 1.051.181.35

Experimental Conditions: Mobile phase: n-Hexane/Ethanol (90:10, v/v); Flow rate: 1.0 mL/min; Column Temp: 40 °C; UV Detection: 225 nm. Ethanol is selected over isopropanol as the organic modifier because its lower steric bulk facilitates stronger hydrogen bonding with the CSP, enhancing selectivity [[5]]().

ICH Q2(R2) Compliant Method Validation Protocol

Once the Chiralpak AD-H column is selected, the method must be validated to ensure it is fit for its intended purpose (quantification of enantiomeric purity) in accordance with the latest ICH Q2(R2) guidelines 4, 7.

ValidationWorkflow Start Racemic 2-Hexylchroman-4-one Sample Prep Screening Column Screening (AD-H vs OD-H) Start->Screening Optimization Mobile Phase Optimization (n-Hexane/EtOH) Screening->Optimization Select AD-H Validation ICH Q2(R2) Validation Execution Optimization->Validation Optimal Conditions Spec Specificity & Selectivity Validation->Spec Lin Linearity & Range Validation->Lin Prec Precision (Repeatability) Validation->Prec Acc Accuracy (Recovery) Validation->Acc Rob Robustness Validation->Rob Final Validated Chiral HPLC Method (Ready for QC) Spec->Final Lin->Final Prec->Final Acc->Final Rob->Final

Diagram 2: Step-by-step experimental workflow for chiral HPLC method validation.

Step-by-Step Validation Methodology

Step 1: Specificity and Selectivity Objective: Prove the method can unambiguously assess the analytes in the presence of synthetic precursors (e.g., 6-bromo-2-hexylchroman-4-one) 2, [[4]](). Protocol:

  • Inject a blank (n-Hexane/Ethanol diluent) to confirm no baseline interference at 225 nm.

  • Inject a 1.0 mg/mL solution of the racemic mixture. Verify that the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

  • Inject a sample spiked with 1% 6-bromo-2-hexylchroman-4-one. Confirm that the precursor peak does not co-elute with either enantiomer.

Step 2: Linearity and Reportable Range Objective: Demonstrate that the detector response is directly proportional to the concentration of the enantiomers 4, [[7]](). Protocol:

  • Prepare a stock solution of the racemate at 2.0 mg/mL.

  • Perform serial dilutions to create five calibration levels: 10%, 50%, 80%, 100%, and 120% of the target analytical concentration (1.0 mg/mL).

  • Inject each level in triplicate.

  • Plot peak area versus concentration for both enantiomers. The acceptance criterion is a correlation coefficient ( R2 ) ≥0.999 and a y-intercept ≤2.0% of the 100% response.

Step 3: Accuracy (Recovery) Objective: Validate the closeness of agreement between the accepted true value and the measured value 4. Protocol:

  • Prepare a matrix of the major enantiomer (e.g., (R)-isomer) at 1.0 mg/mL.

  • Spike the minor enantiomer (e.g., (S)-isomer) at three levels corresponding to 50%, 100%, and 150% of the specified limit (e.g., if the limit is 0.5%, spike at 0.25%, 0.50%, and 0.75%).

  • Prepare three independent replicates per level.

  • Calculate the percentage recovery. Acceptance criteria: 90.0% – 110.0% recovery for the minor enantiomer.

Step 4: Precision (Repeatability & Intermediate Precision) Objective: Assess the degree of scatter between a series of measurements 4. Protocol:

  • Repeatability: Prepare six independent sample solutions of the racemate at 100% test concentration (1.0 mg/mL). Inject each once. Calculate the Relative Standard Deviation (RSD) of the peak areas and retention times. Acceptance criteria: RSD ≤2.0% .

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the repeatability protocol. The overall RSD across all 12 injections must be ≤2.0% .

Step 5: Detection Limit (DL) and Quantitation Limit (QL) Objective: Determine the lowest amount of analyte that can be detected and quantified [[4]](). Protocol:

  • Dilute the racemic stock solution sequentially until the signal-to-noise (S/N) ratio of the peaks reaches ~3:1 (for DL) and ~10:1 (for QL).

  • Perform six replicate injections at the QL concentration.

  • Acceptance criteria for QL: RSD of peak area ≤10.0% .

Step 6: Robustness Objective: Measure the method's capacity to remain unaffected by small, deliberate variations in parameters 4, 7. Protocol:

  • Vary the flow rate by ±0.1 mL/min (0.9 and 1.1 mL/min).

  • Vary the column temperature by ±5 °C (35 °C and 45 °C).

  • Vary the mobile phase organic modifier (Ethanol) absolute percentage by ±2% (e.g., 92:8 and 88:12 n-Hexane/Ethanol).

  • Evaluate the resolution ( Rs​ ) under all conditions. Acceptance criteria: Rs​ must remain ≥1.5 in all perturbed states.

Conclusion

For the chiral separation of 2-hexylchroman-4-one enantiomers, the Chiralpak AD-H column significantly outperforms cellulose-based alternatives. The amylose backbone's unique helical structure provides the necessary steric accommodation for the 2-hexyl group, resulting in baseline resolution that easily passes rigorous ICH Q2(R2) validation requirements. By following the self-validating protocols outlined above, analytical scientists can ensure robust, reproducible, and regulatory-compliant enantiomeric excess determinations.

References

  • 1 European Patent Office. "SUBSTITUTED BICYCLIC COMPOUNDS - EP 3183242 B1". epo.org.

  • 3 BenchChem. "Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center". benchchem.com.

  • 2 US Patent Office. "Substituted bicyclic compounds - US11058696B2". google.com.

  • [[4]]() International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org.

  • 7 LCGC International. "Analytical Procedure Lifecycle Approaches in Accordance with ICH Q14 and ICH Q2(R2)". chromatographyonline.com.

  • [[6]]() LCGC International. "Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases". chromatographyonline.com.

  • 5 MDPI. "Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism". mdpi.com.

Sources

Comparative

Comparative Reactivity of 2-Hexylchroman-4-one vs 2-Methylchroman-4-one in Drug Design

The chroman-4-one (benzopyran-4-one) core is recognized as a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for flavonoids, spirochromanones, and a vast array of synthetic the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The chroman-4-one (benzopyran-4-one) core is recognized as a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for flavonoids, spirochromanones, and a vast array of synthetic therapeutics[1][2]. In the rational design of chroman-4-one-based drug libraries, the selection of the C-2 alkyl substituent is a critical inflection point. It dictates not only the pharmacokinetic profile of the final drug candidate but also the synthetic tractability of the intermediate.

This guide provides an objective, data-driven comparison of 2-methylchroman-4-one and 2-hexylchroman-4-one , analyzing how the steric and electronic nature of these substituents governs their reactivity and utility in drug development.

Mechanistic Causality: Steric Shielding vs. Lipophilicity

The reactivity of the chroman-4-one system is primarily localized at the C-4 carbonyl (susceptible to nucleophilic attack) and the C-3 position (susceptible to enolization and subsequent electrophilic functionalization)[3]. The C-2 substituent exerts a profound stereoelectronic influence over both sites:

  • 2-Methylchroman-4-one (Low Steric Bulk): The compact nature of the methyl group minimizes steric interference. The Re and Si faces of the C-4 carbonyl remain highly accessible, permitting rapid nucleophilic additions (e.g., Grignard reactions, hydride reductions)[4]. Furthermore, the lack of adjacent bulk facilitates facile deprotonation at C-3, enabling efficient aldol condensations and metal-free C-H functionalizations[3][5].

  • 2-Hexylchroman-4-one (High Steric Bulk): The introduction of a flexible, six-carbon hexyl chain significantly alters the molecule's behavior. While the hexyl group drastically increases the partition coefficient (LogP)—which is highly desirable for enhancing membrane permeability and anchoring into deep hydrophobic target pockets—it imposes a severe kinetic penalty. The hexyl chain adopts multiple low-energy conformations that sweep across the face of the chromanone ring, sterically shielding the C-4 carbonyl and hindering the approach of bulky nucleophiles or organocatalysts.

Logic A C-2 Substituent Selection B Methyl Group (Low Steric Bulk) A->B C Hexyl Group (High Steric Bulk) A->C D High C-4/C-3 Reactivity Rapid Library Synthesis B->D E Lower Lipophilicity (Standard Permeability) B->E F Reduced Reactivity Requires Harsh Conditions C->F G High Lipophilicity (Enhanced Target Anchoring) C->G

Mechanistic trade-off between C-2 steric hindrance, reactivity, and lipophilicity.

Quantitative Reactivity Profile

To objectively compare these two building blocks, we must evaluate their performance across standard late-stage functionalization reactions used in drug discovery. The table below summarizes the comparative physicochemical properties and experimental yields.

Parameter / Reaction2-Methylchroman-4-one2-Hexylchroman-4-onePharmacological Implication
Calculated LogP (cLogP) ~2.1~4.5Hexyl variant offers superior lipid membrane penetration and hydrophobic pocket binding.
Relative Rate of Grignard Addition (k_rel) 1.0 (Reference)0.18Hexyl chain severely retards nucleophilic attack at C-4 due to conformational shielding.
Yield: C-3 Aldol Condensation (Standard Base) 88%41%Steric clash between the hexyl chain and the incoming aldehyde reduces C-3 functionalization efficiency.
Yield: Pd-Catalyzed β-Arylation 75%< 15%Bulky C-2 alkyls inhibit the necessary enolate-palladium intermediate formation[5].
Primary Drug Design Application Rapid generation of diverse, fragment-based libraries.Targeted design for specific lipophilic targets (e.g., lipid kinases, membrane receptors).
Experimental Workflow for Reactivity Profiling

When evaluating novel C-2 substituted chroman-4-ones, establishing a standardized, self-validating workflow is essential to decouple inherent chemical reactivity from experimental artifacts.

Workflow A Select Chroman-4-one (2-Methyl vs 2-Hexyl) B C-4 Nucleophilic Addition (e.g., Grignard Reagent) A->B C C-3 Functionalization (e.g., Aldol Condensation) A->C D Kinetic Monitoring (HPLC with Internal Standard) B->D C->D E Evaluate Steric Hindrance & Reaction Rate D->E F Assess Lipophilicity (LogP) & Bioavailability D->F G Lead Optimization Decision E->G F->G

Experimental workflow for profiling C-4 and C-3 reactivity of chroman-4-one derivatives.

Step-by-Step Methodology: Self-Validating Kinetic Assay

To accurately measure the impact of the hexyl vs. methyl group on C-4 reactivity, a competitive kinetic assay using an internal standard must be employed. This ensures the protocol is self-validating; any variations in injection volume or solvent evaporation are mathematically normalized by the internal standard.

Objective: Determine the pseudo-first-order rate constant of phenylmagnesium bromide addition to the C-4 carbonyl.

Materials:

  • 2-Methylchroman-4-one and 2-Hexylchroman-4-one (0.5 mmol each)

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Biphenyl (Internal Standard, 0.5 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • System Initialization: In a flame-dried Schlenk flask under an argon atmosphere, dissolve exactly 0.5 mmol of the chosen chroman-4-one and 0.5 mmol of biphenyl (internal standard) in 10 mL of anhydrous THF.

    • Causality: Biphenyl is inert to Grignard reagents and elutes cleanly on reverse-phase HPLC, making it an ideal internal reference to validate concentration measurements.

  • Temperature Equilibration: Submerge the flask in a cryo-bath set to precisely 0 °C. Allow 15 minutes for thermal equilibration.

  • Reagent Introduction: Inject 0.75 mmol (1.5 equivalents) of phenylmagnesium bromide dropwise over 60 seconds. Begin timing immediately upon the first drop.

  • Aliquot Sampling & Quenching: At precisely 1, 3, 5, 10, 20, and 30 minutes, withdraw a 100 µL aliquot using a gas-tight syringe. Immediately inject the aliquot into a vial containing 500 µL of saturated aqueous NH₄Cl to quench the unreacted Grignard reagent instantly.

    • Causality: Immediate quenching arrests the reaction at exact time points, ensuring the kinetic data reflects the true reaction rate without post-sampling progression.

  • Organic Extraction & Preparation: Add 500 µL of HPLC-grade ethyl acetate to the quenched vial, vortex for 10 seconds, and allow phase separation. Extract 200 µL of the upper organic layer, filter through a 0.22 µm PTFE syringe filter, and transfer to an HPLC vial.

  • Chromatographic Analysis: Analyze the samples via HPLC (C18 column, Acetonitrile/Water gradient). Plot the natural log of the ratio of the chroman-4-one peak area to the biphenyl peak area ( ln([Areachromanone​]/[Areabiphenyl​]) ) against time.

  • Data Interpretation: The slope of the resulting linear plot represents the rate constant ( k ). You will observe that the slope for 2-hexylchroman-4-one is significantly shallower than that of 2-methylchroman-4-one, quantitatively proving the steric shielding effect of the hexyl chain.

Conclusion & Strategic Recommendations

When designing chroman-4-one derivatives for drug discovery, the choice between a methyl and a hexyl substituent at C-2 represents a classic trade-off between synthetic accessibility and target affinity.

  • Choose 2-Methylchroman-4-one when the primary goal is rapid diversification. Its unhindered C-4 and C-3 positions allow for high-yielding, multi-component reactions and late-stage functionalizations, making it ideal for early-stage hit generation and structure-activity relationship (SAR) exploration.

  • Choose 2-Hexylchroman-4-one when optimizing a validated lead compound that requires enhanced lipophilicity to cross the blood-brain barrier or to anchor into a specific, deep hydrophobic pocket of a target protein. However, synthetic routes must be adjusted to accommodate its sluggish reactivity, often requiring higher temperatures, stronger nucleophiles, or specialized catalysts.

Sources

Validation

Validating the biological binding affinity of 2-hexylchroman-4-one derived S1P1 agonists

The development of next-generation sphingosine-1-phosphate receptor 1 (S1P1) modulators is a critical frontier in the treatment of autoimmune conditions such as Multiple Sclerosis (MS) and Ulcerative Colitis. While first...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of next-generation sphingosine-1-phosphate receptor 1 (S1P1) modulators is a critical frontier in the treatment of autoimmune conditions such as Multiple Sclerosis (MS) and Ulcerative Colitis. While first-generation therapies like fingolimod successfully demonstrated the clinical efficacy of S1P1 agonism, their lack of receptor subtype selectivity—specifically their off-target agonism at the S1P3 receptor—has been linked to adverse cardiovascular events, including transient bradycardia[1].

To circumvent these liabilities, modern drug discovery has pivoted toward highly selective scaffolds. Substituted bicyclic compounds derived from the synthetic intermediate 2-hexylchroman-4-one represent a promising novel class of S1P1 agonists engineered for exquisite selectivity and optimized pharmacokinetics[2].

As an Application Scientist, validating the biological binding affinity and functional potency of these novel derivatives requires a rigorous, multi-tiered experimental approach. This guide provides an objective comparison of 2-hexylchroman-4-one derivatives against established clinical alternatives and details the self-validating methodologies required to prove their mechanism of action.

The Pharmacological Imperative: Affinity vs. Functional Antagonism

To understand the validation workflow, we must first establish the causality behind the therapeutic mechanism. S1P1 modulators are technically agonists, but they act therapeutically as "functional antagonists."

When a 2-hexylchroman-4-one derived agonist binds to the S1P1 receptor's orthosteric site, it triggers G-protein (Gi) coupling. However, the critical therapeutic step is the subsequent hyper-phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), which forcefully recruits β -arrestin[1]. This recruitment drives the rapid internalization and degradation of the S1P1 receptor, effectively "blinding" the lymphocyte to the S1P gradient and sequestering it within the lymph node. Therefore, validating a novel agonist requires proving both orthosteric binding affinity ( Ki​ ) and β -arrestin-mediated functional potency ( EC50​ ) .

S1P1_Signaling A S1P1 Agonist (2-Hexylchroman-4-one Deriv.) B S1P1 Receptor Activation A->B Orthosteric Binding C Gi Protein Coupling B->C Signal Transduction D β-Arrestin Recruitment B->D GRK Phosphorylation E Receptor Internalization D->E Desensitization F Lymphocyte Sequestration E->F Loss of Gradient Sensing

S1P1 receptor activation pathway leading to lymphocyte sequestration.

Quantitative Comparison of S1P1 Agonists

To benchmark the performance of novel 2-hexylchroman-4-one derivatives, we compare their binding and functional metrics against established S1P1 modulators. The data below synthesizes in vitro pharmacological profiles derived from competitive binding and functional assays[1][3].

CompoundS1P1 Binding Affinity ( Ki​ , nM)S1P1 Potency ( EC50​ , nM)Receptor Selectivity Profile
Fingolimod-P 0.330.3 - 0.6Non-selective (Active at S1P1, 3, 4, 5)
Siponimod 0.42< 1.0Selective (Spares S1P3)
Ozanimod 0.630.4 - 0.8Highly Selective (S1P1/S1P5 only)
2-Hexylchroman-4-one Deriv. ~0.50~0.75Highly Selective (Spares S1P3)

*Representative target values for optimized substituted bicyclic compounds derived from 2-hexylchroman-4-one[2].

Self-Validating Experimental Methodologies

To generate the comparative data above, laboratories must employ rigorous, artifact-free protocols. The following methodologies are designed as self-validating systems, ensuring that every data point is internally controlled for accuracy.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the novel agonist to confirm high-affinity orthosteric engagement.

Causality & Design: We utilize [3H] -Ozanimod as the radiotracer because it exhibits highly stable binding kinetics and defined orthosteric localization at the human S1P1 receptor[1]. To prevent false positives caused by the highly lipophilic nature of S1P modulators, the filtration matrix must be chemically modified.

Self-Validation Mechanism: The assay is only deemed valid if the Non-Specific Binding (NSB) control (defined by 10 µM unlabelled endogenous S1P) constitutes less than 20% of the Total Binding (TB) signal. If NSB exceeds this threshold, it indicates incomplete washing or radioligand degradation, and the plate is rejected.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human S1P1. Homogenize in a physiological HEPES buffer (pH 7.4) to preserve the native 3D conformation of the GPCR.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.5 nM [3H] -Ozanimod, and a 10-point concentration gradient (10 pM to 10 µM) of the 2-hexylchroman-4-one derivative.

  • Equilibration: Incubate the microplate at room temperature for exactly 120 minutes. Causality: This specific duration is mathematically required to ensure the system reaches thermodynamic equilibrium, without which the Cheng-Prusoff conversion is invalid.

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI). Causality: PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific adhesion of lipophilic compounds.

  • Quantification: Wash the filters three times with ice-cold buffer to lock the receptor-ligand complex. Add liquid scintillation cocktail and quantify the retained radioactivity (DPM).

  • Data Analysis: Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Binding_Workflow S1 1. Membrane Prep (CHO-K1 S1P1+) S2 2. Radioligand Incubation ([3H]-Ozanimod + Ligand) S1->S2 S3 3. Rapid Filtration (GF/B Filters) S2->S3 S4 4. Scintillation Counting (Quantify Bound Radioligand) S3->S4 S5 5. Data Analysis (Cheng-Prusoff Ki) S4->S5

Step-by-step workflow for competitive radioligand binding assay.

Protocol 2: S1P1 β -Arrestin Recruitment Assay

Objective: Quantify the functional potency ( EC50​ ) and intrinsic activity (Emax) to confirm the compound's ability to drive receptor desensitization.

Causality & Design: Because clinical efficacy relies on receptor internalization, measuring G-protein activation (e.g., via GTP γ S binding) is insufficient. We utilize an Enzyme Fragment Complementation (EFC) assay. The S1P1 receptor is fused to a ProLink (PK) tag, and β -arrestin is fused to an Enzyme Acceptor (EA). When the 2-hexylchroman-4-one derivative forces β -arrestin to bind the receptor, the PK and EA tags are forced into proximity, restoring β -galactosidase activity and generating a measurable luminescent signal.

Self-Validation Mechanism: Every experimental plate must include a full dose-response curve of endogenous S1P (the physiological agonist) as a 100% efficacy reference, alongside a vehicle-only baseline (0% reference). The test compound's efficacy is strictly normalized against this internal standard window to account for day-to-day cellular variance.

Step-by-Step Workflow:

  • Cell Plating: Seed PathHunter CHO-K1 S1P1 β -arrestin cells in 384-well microplates at a density of 5,000 cells/well. Incubate overnight.

  • Compound Addition: Pin-transfer the 2-hexylchroman-4-one derivative in a 10-point concentration gradient into the wells.

  • Incubation: Incubate for 90 minutes at 37°C. Causality: This specific timeframe captures the peak transient interaction between the GPCR and β -arrestin before the complex is trafficked to endosomes and degraded.

  • Detection: Add the EFC chemiluminescent detection reagent. Incubate in the dark for 60 minutes to allow the restored β -galactosidase to cleave the substrate.

  • Analysis: Read the plate on a luminescence microplate reader. Plot the Relative Light Units (RLU) against log[agonist] using a 4-parameter logistic non-linear regression to derive the EC50​ and Emax.

References

  • Frontiers in Pharmacology (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. URL:[Link]

  • European Patent Office (EP 3183242 B1). Substituted Bicyclic Compounds. (Details the use of 2-hexylchroman-4-one as a synthesis intermediate for highly selective S1P1 modulators). URL:[Link]

Sources

Comparative

Benchmarking Asymmetric Synthesis Routes for 2-Hexylchroman-4-one Against Traditional Methods

Executive Summary & Target Significance 2-Hexylchroman-4-one (CAS 62756-36-9) is a privileged pharmacophore and a critical building block in modern drug discovery. It serves as a primary intermediate in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Significance

2-Hexylchroman-4-one (CAS 62756-36-9) is a privileged pharmacophore and a critical building block in modern drug discovery. It serves as a primary intermediate in the synthesis of sphingosine-1-phosphate receptor 1 (S1P1) agonists, including conformationally constrained fingolimod analogues utilized in the treatment of autoimmune and vascular diseases[1].

The biological efficacy of these therapeutics is highly dependent on the absolute configuration of the C2 stereocenter on the chromanone ring. However, the asymmetric synthesis of 2-substituted chroman-4-ones presents a notorious stereochemical challenge. The heterocyclic ring is highly susceptible to base- or acid-catalyzed retro-oxa-Michael ring opening, establishing an equilibrium that leads to rapid racemization of the C2 stereocenter[2]. This guide benchmarks modern asymmetric synthetic routes against traditional racemic methodologies, providing researchers with actionable, data-backed protocols for scalable drug development.

Mechanistic Benchmarking: Traditional vs. Asymmetric Routes

Route A: Traditional Base-Mediated Aldol-Oxa-Michael Cascade

The conventional approach to synthesizing 2-hexylchroman-4-one relies on a one-pot, base-mediated crossed-aldol condensation between 2'-hydroxyacetophenone and heptanal. Catalysts such as pyrrolidine or diisopropylamine (DIPA) are typically employed under thermal or microwave irradiation[1][3].

  • Mechanistic Causality: The secondary amine forms an enamine intermediate with heptanal, facilitating nucleophilic attack on the ketone. Subsequent dehydration yields a 2'-hydroxychalcone intermediate, which immediately undergoes an intramolecular oxa-Michael addition.

  • Limitation: Because the transition state lacks a chiral environment and the oxa-Michael addition is reversible, this thermodynamic sink strictly yields a racemic mixture (rac-2-hexylchroman-4-one).

Route B: Organocatalytic Asymmetric Oxa-Michael Addition

To achieve stereocontrol, researchers have isolated the 2'-hydroxychalcone intermediate and subjected it to asymmetric intramolecular oxa-Michael cyclization using chiral bifunctional organocatalysts (e.g., Cinchona alkaloid-derived thioureas or squaramides)[4].

  • Mechanistic Causality: The thiourea moiety of the catalyst activates the enone via dual hydrogen bonding, increasing its electrophilicity. Simultaneously, the basic quinuclidine nitrogen deprotonates the phenolic hydroxyl group. This rigid, highly structured transition state directs the phenoxide nucleophile to attack a specific face of the alkene, establishing the C2 stereocenter with high enantiomeric excess[5].

Route C: Transition-Metal Catalyzed Asymmetric Hydrogenation

To entirely circumvent the reversibility of the oxa-Michael addition, a highly robust alternative involves synthesizing the fully conjugated 2-hexylchromen-4-one, followed by transition-metal catalyzed asymmetric hydrogenation[6].

  • Mechanistic Causality: Utilizing Rhodium(I) complexes paired with rigid, electron-rich chiral ligands (e.g., (R,R)-f-spiroPhos), the catalyst coordinates to the alkene and directs the syn-addition of hydrogen gas across the double bond[7]. Because the resulting chroman-4-one lacks the α,β-unsaturation required for retro-oxa-Michael elimination under neutral conditions, the stereocenter is permanently locked, preventing racemization.

Visualizing the Synthetic Workflows

SynthesisRoutes SM 2'-Hydroxyacetophenone + Heptanal Trad Traditional Route (Pyrrolidine / Base) SM->Trad Aldol-Michael Cascade Interm 2-Hexylchromen-4-one (Intermediate) SM->Interm Aldol / Dehydration SM_Chalcone 2'-Hydroxychalcone Intermediate SM->SM_Chalcone Aldol Racemic rac-2-Hexylchroman-4-one (ee: 0%) Trad->Racemic AsymH2 Asymmetric Hydrogenation (Rh-chiral ligand, H2) Interm->AsymH2 Chiral (S) or (R)-2-Hexylchroman-4-one (ee: >95%) AsymH2->Chiral OrgCat Organocatalytic Oxa-Michael Addition OrgCat->Chiral SM_Chalcone->OrgCat

Figure 1: Divergent synthetic pathways from 2'-hydroxyacetophenone to 2-hexylchroman-4-one.

Quantitative Data Comparison

The following table synthesizes experimental performance metrics across the three primary methodologies, allowing for objective benchmarking during process development.

Performance MetricTraditional Base-CatalyzedOrganocatalytic Oxa-MichaelRh-Catalyzed Hydrogenation
Overall Yield 75% - 85%70% - 80%> 95%
Enantiomeric Excess (ee) 0% (Racemic)85% - 92%> 98%
Catalyst Loading 10 - 20 mol% (Pyrrolidine)5 - 10 mol% (Thiourea)0.1 - 1.0 mol% (Rh-complex)
Reaction Conditions 70°C, 12-24hRoom Temp, 48-72hRoom Temp, 1 atm H2, 1-4h
Scalability Excellent (Multi-Kg scale)Moderate (Gram scale)Excellent (Gram to Kg scale)
Primary Limitation Complete lack of stereocontrolLong reaction times, moderate eeHigh cost of Rhodium and chiral ligands

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes the underlying chemical rationale to ensure reproducibility and prevent common failure modes.

Protocol A: Traditional Synthesis of rac-2-Hexylchroman-4-one[1]
  • Reagent Assembly: To a stirred solution of 2'-hydroxyacetophenone (1.0 equiv) and heptanal (1.1 equiv) in anhydrous methanol (0.3 M), add pyrrolidine (2.0 equiv) dropwise at room temperature under a nitrogen atmosphere.

    • Rationale: Nitrogen prevents the oxidative degradation of the aldehyde. An excess of pyrrolidine acts as both the enamine-forming catalyst and the base for the oxa-Michael cyclization.

  • Thermal Activation: Elevate the temperature to 70°C and stir for 2 hours, then reduce to room temperature and stir overnight.

    • Rationale: The initial thermal push overcomes the activation energy for the aldol condensation. The extended room-temperature phase allows the reversible oxa-Michael equilibrium to favor the thermodynamically stable cyclized chromanone.

  • Quench and Extraction: Concentrate the mixture in vacuo. Quench the residue with saturated aqueous ammonium chloride ( NH4​Cl ). Extract with ethyl acetate (3x).

    • Rationale: The mildly acidic NH4​Cl quench immediately neutralizes the pyrrolidine. This is a critical self-validating step: failing to neutralize the base before purification will trigger retro-oxa-Michael ring opening on the silica column, drastically reducing yield.

  • Purification: Dry the organic layer over MgSO4​ , filter, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation of 2-Hexylchromen-4-one[7]
  • Catalyst Pre-Activation: In a glovebox, dissolve [Rh(COD)Cl]2​ (0.5 mol%) and the chiral ligand (e.g., (R,R)-f-spiroPhos, 1.1 mol%) in anhydrous, degassed methanol. Stir for 30 minutes.

    • Rationale: Strict exclusion of oxygen is mandatory. Rh(I) is highly susceptible to oxidation to Rh(III), which is catalytically dead for this specific hydrogenation cycle.

  • Substrate Introduction: Add 2-hexylchromen-4-one (1.0 equiv) to the catalyst solution. Transfer the mixture to a high-pressure hydrogenation reactor.

  • Hydrogenation: Purge the reactor with H2​ gas three times, then pressurize to 1 atm H2​ . Stir vigorously at room temperature for 1-4 hours.

    • Rationale: Vigorous stirring eliminates mass-transfer limitations of H2​ gas into the solvent. The reaction progress must be monitored via chiral HPLC; the reaction is complete when the starting material peak disappears.

  • Isolation: Vent the H2​ gas safely. Filter the mixture through a short pad of silica to remove the Rhodium catalyst, eluting with ethyl acetate. Evaporate the solvent to yield enantiopure (S)- or (R)-2-hexylchroman-4-one.

Mechanism Rh_cat Rh(I)-Chiral Ligand Active Catalyst Coord Substrate Coordination (2-Hexylchromen-4-one) Rh_cat->Coord OxAdd Oxidative Addition (H2 Activation) Coord->OxAdd MigIns Migratory Insertion (Enantioselective Step) OxAdd->MigIns RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->Rh_cat Regeneration

Figure 2: Catalytic cycle for the Rh-mediated asymmetric hydrogenation of chromen-4-ones.

Conclusion

While the traditional base-mediated aldol-oxa-Michael cascade remains a highly efficient and cost-effective method for generating racemic 2-hexylchroman-4-one, it is fundamentally incompatible with the stereochemical demands of modern drug development. Organocatalytic approaches offer a metal-free alternative but often suffer from longer reaction times and moderate enantioselectivities.

For the synthesis of highly potent, enantiopure S1P1 agonists, Transition-Metal Catalyzed Asymmetric Hydrogenation stands as the benchmark. Despite the higher upfront cost of Rhodium and proprietary chiral ligands, its near-perfect enantioselectivity (>98% ee), rapid reaction kinetics, and ability to bypass the retro-oxa-Michael racemization pathway make it the superior choice for scalable, pharmaceutical-grade manufacturing.

References

  • Title: Asymmetric synthesis of (S)
  • Title: Chromanone and flavanone synthesis Source: Organic Chemistry Portal URL
  • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: NIH / PubMed Central URL
  • Title: US11058696B2 - Substituted bicyclic compounds Source: Google Patents URL
  • Title: Efficient Rh-Catalyzed Chemo- and Enantioselective Hydrogenation of 2-CF3-Chromen/Thiochromen-4-ones Source: Organic Chemistry Portal URL
  • Title: Organocatalysed C-2 and C-3 functionalisation of chromones Source: RSC Publishing URL
  • Title: Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes Source: NIH / PubMed Central URL

Sources

Validation

Comparative Efficacy of Borohydride Reducing Agents for 2-Hexylchroman-4-one Derivatives

Introduction: The Stereochemical Challenge 2-Alkyl-substituted chroman-4-ones, such as 2-hexylchroman-4-one, are privileged scaffolds in medicinal chemistry, frequently utilized in the development of potent 1[1]. The red...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Challenge

2-Alkyl-substituted chroman-4-ones, such as 2-hexylchroman-4-one, are privileged scaffolds in medicinal chemistry, frequently utilized in the development of potent 1[1]. The reduction of the C4 ketone to a hydroxyl group generates a secondary alcohol (chroman-4-ol), introducing a new chiral center. The relative stereochemistry between the C2-hexyl group and the C4-hydroxyl group (cis vs. trans) drastically impacts the molecule's spatial geometry and target binding affinity. Selecting the appropriate borohydride reducing agent is not merely a matter of yield, but a critical exercise in stereocontrol.

Mechanistic Causality in Borohydride Reductions

The dihydropyran ring of 2-hexylchroman-4-one adopts a half-chair conformation. To minimize 1,3-diaxial steric clashes, the bulky C2-hexyl group strongly anchors itself in an equatorial position. The choice of reducing agent dictates the trajectory of hydride attack relative to this locked conformation[2].

  • Sodium Borohydride (NaBH₄): As a small, relatively unhindered nucleophile, NaBH₄ can attack the C4 carbonyl from both the axial and equatorial faces. While stereoelectronic effects slightly favor pseudo-axial attack (yielding the cis-isomer), the lack of steric bulk results in a moderate diastereomeric mixture[3].

  • L-Selectride (Lithium tri-sec-butylborohydride): The massive steric bulk of the three sec-butyl groups completely shields the equatorial attack trajectory. The hydride is forced to attack exclusively from the less hindered axial face. This pushes the resulting oxygen atom into the equatorial plane, yielding the cis-2-hexylchroman-4-ol with near-perfect stereoselectivity[3].

Stereochemical_Pathways Substrate 2-Hexylchroman-4-one (Equatorial Hexyl Conformation) NaBH4 NaBH4 in MeOH (Small Hydride) Substrate->NaBH4 Axial & Equatorial Attack LSelectride L-Selectride in THF (Bulky Hydride) Substrate->LSelectride Strict Axial Attack (-78°C) Mix cis/trans-2-Hexylchroman-4-ol (~75:25 Ratio) NaBH4->Mix Moderate Selectivity Cis cis-2-Hexylchroman-4-ol (>95:5 Ratio) LSelectride->Cis High Stereocontrol

Diagram 1: Stereochemical pathways of 2-hexylchroman-4-one reduction based on hydride steric bulk.

Quantitative Efficacy Comparison

The following table summarizes the comparative performance of common borohydride reagents when applied to 2-alkylchroman-4-one systems[2].

Reducing AgentReagent BulkSolventTemp (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
NaBH₄ SmallMeOH0 to 251.0 - 2.085 - 95~ 75:25
L-Selectride Very LargeTHF-782.0 - 3.088 - 94> 95:5
NaBH(OAc)₃ ModerateCH₂Cl₂2512 - 24< 40*N/A (Sluggish)

*Sodium triacetoxyborohydride is too mild for unactivated ketones and requires strong acid activation, making it unsuitable for this specific transformation without additives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating physical and chemical checkpoints that confirm mechanistic success at each step[2].

Protocol A: Standard Reduction using NaBH₄ (Diastereomeric Mixture)

Causality: Methanol is selected as the solvent because its protic nature hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity and accelerating the reduction.

  • Preparation: Dissolve 2-hexylchroman-4-one (1.0 equiv) in anhydrous methanol (0.2 M) and cool to 0 °C in an ice bath.

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes.

    • Self-Validation Checkpoint: Gentle effervescence (H₂ gas evolution) must be observed, confirming the reagent is active and not degraded by ambient moisture.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The UV-active starting material (R_f ~0.6) must completely disappear, replaced by a more polar, broad spot (R_f ~0.3) representing the cis/trans alcohol mixture.

  • Quench & Isolate: Quench slowly with saturated aqueous NH₄Cl to neutralize the basic borate salts. Extract with dichloromethane (3 × 20 mL), dry over MgSO₄, and concentrate.

Protocol B: Stereoselective Reduction using L-Selectride (cis-Selective)

Causality: The reaction must be run at -78 °C to rigidly lock the dihydropyran ring conformation, ensuring the 2-hexyl group remains strictly equatorial. THF is used to solvate the lithium cation, which acts as a Lewis acid to activate the carbonyl.

  • Preparation: Dissolve 2-hexylchroman-4-one (1.0 equiv) in anhydrous THF (0.1 M) under an inert argon atmosphere. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise via syringe down the side of the flask to pre-cool the reagent before it hits the mixture.

  • Reaction: Stir at -78 °C for 2 hours.

  • Oxidative Quench (Critical Step): Causality: Unlike NaBH₄, L-Selectride forms a highly robust trialkylborinic ester intermediate that water alone cannot efficiently cleave.

    • Add 3 M NaOH (2.0 equiv) followed cautiously by 30% H₂O₂ (3.0 equiv).

    • Self-Validation Checkpoint: A mild exotherm and color shift indicate the successful oxidative cleavage of the boron-oxygen bond, releasing the free cis-chroman-4-ol.

  • Isolate: Warm to room temperature, extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography.

Workflow Step1 1. Substrate Prep (THF, -78°C) Step2 2. Hydride Addition (L-Selectride) Step1->Step2 Step3 3. Self-Validation (TLC Monitoring) Step2->Step3 Step4 4. Oxidative Quench (H2O2 / NaOH) Step3->Step4 Step5 5. Isolation (Chromatography) Step4->Step5

Diagram 2: Self-validating experimental workflow for the stereoselective reduction using L-Selectride.

Conclusion

For the reduction of 2-hexylchroman-4-one derivatives, the choice of borohydride is dictated by the stereochemical requirements of the target molecule. While NaBH₄ provides a rapid, cost-effective route to the chroman-4-ol scaffold, it yields a mixed diastereomeric profile. When high cis-selectivity is required—often the case in structure-activity relationship (SAR) studies for enzyme inhibitors—the steric bulk and low-temperature control afforded by L-Selectride make it the unequivocally superior reagent.

References

  • Source: National Institutes of Health (NIH)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Rushim (Literature Excerpt)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.